molecular formula C10H8N2O2 B1273747 3-(1H-pyrazol-5-yl)benzoic acid CAS No. 850375-11-0

3-(1H-pyrazol-5-yl)benzoic acid

Cat. No.: B1273747
CAS No.: 850375-11-0
M. Wt: 188.18 g/mol
InChI Key: RXZRBZWATRFHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZRBZWATRFHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383762
Record name 3-(1H-pyrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-11-0
Record name 3-(1H-Pyrazol-3-yl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850375110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-pyrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(1H-PYRAZOL-3-YL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR25BS8RW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 3-(1H-pyrazol-5-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-5-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a key feature in numerous pharmacologically active compounds, and its incorporation into a benzoic acid scaffold offers a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analogous transformations reported in the scientific literature.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[3]
Molecular Weight188.18 g/mol [3]
IUPAC NameThis compound[3]
CAS Number850375-11-0[3]

Proposed Synthesis

The synthesis of this compound can be achieved through a multi-step pathway commencing from 3-acetylbenzoic acid. This proposed route involves a Claisen condensation to introduce a second carbonyl group, followed by cyclization with hydrazine to form the pyrazole ring, and subsequent hydrolysis of the resulting ester.

Synthesis_Pathway A 3-Acetylbenzoic acid B Methyl 3-(3-oxobut-1-en-1-yl)benzoate A->B 1. SOCl₂, MeOH 2. Diethyl oxalate, NaOEt C Methyl 3-(1H-pyrazol-5-yl)benzoate B->C Hydrazine hydrate (N₂H₄·H₂O) D This compound C->D NaOH, H₂O/MeOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of Methyl 3-(3-oxobut-1-en-1-yl)benzoate
  • Esterification: To a solution of 3-acetylbenzoic acid (1 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl 3-acetylbenzoate.

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of methyl 3-acetylbenzoate (1 eq) and diethyl oxalate (1.1 eq) is added dropwise. The mixture is refluxed for 6 hours. After cooling, the reaction is quenched with dilute HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of Methyl 3-(1H-pyrazol-5-yl)benzoate
  • To a solution of methyl 3-(3-oxobut-1-en-1-yl)benzoate (1 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.

  • The reaction mixture is refluxed for 8 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to afford methyl 3-(1H-pyrazol-5-yl)benzoate.

Step 3: Synthesis of this compound
  • Methyl 3-(1H-pyrazol-5-yl)benzoate (1 eq) is dissolved in a mixture of methanol and 2M aqueous sodium hydroxide solution.

  • The mixture is stirred at 60 °C for 4 hours.

  • After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with 2M HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
δ 13.1 (s, 1H, COOH)δ 167.0 (C=O)
δ 12.9 (s, 1H, NH)δ 142.0 (C-pyrazole)
δ 8.2-7.5 (m, 4H, Ar-H)δ 135.0-128.0 (Ar-C)
δ 7.7 (d, 1H, pyrazole-H)δ 102.0 (C-pyrazole)
δ 6.8 (d, 1H, pyrazole-H)

Note: The chemical shifts are approximate and based on analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of benzoic acid derivatives typically shows characteristic absorption bands.[4]

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
3200-3100N-H stretch (Pyrazole)
3100-3000C-H stretch (Aromatic)
1700-1680C=O stretch (Carboxylic acid)
1600-1580C=N stretch (Pyrazole)
1500-1400C=C stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

TechniqueExpected m/z
ESI-MS[M+H]⁺: 189.06
[M-H]⁻: 187.05

Potential Applications and Logical Relationships

This compound is a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Its bifunctional nature, possessing both a carboxylic acid and a pyrazole ring, allows for a variety of chemical modifications.

Logical_Relationship A This compound B Amide Coupling A->B C Esterification A->C D N-Alkylation/Arylation of Pyrazole A->D E Bioactive Amides (e.g., enzyme inhibitors) B->E F Ester Prodrugs C->F G Substituted Pyrazole Derivatives (e.g., for SAR studies) D->G

Caption: Potential derivatization pathways for this compound.

The carboxylic acid group can be readily converted into amides or esters, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[5] The pyrazole ring offers a site for N-alkylation or N-arylation, further expanding the chemical space for drug discovery programs. The known importance of pyrazole derivatives as antimicrobial and anticancer agents suggests that derivatives of this compound could exhibit interesting pharmacological profiles.[6]

References

physicochemical properties of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(1H-pyrazol-5-yl)benzoic acid

Introduction

This compound (isomeric with 3-(1H-pyrazol-3-yl)benzoic acid due to tautomerism) is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Its structural features make it a valuable building block and intermediate in various fields of chemical research.[1] The presence of the pyrazole ring, a common scaffold in medicinal chemistry, combined with the carboxylic acid group, allows for diverse chemical modifications and interactions with biological targets.[1] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and material science. The information is compiled from computational databases and literature on related compounds.

Chemical and Physical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability for pharmaceutical and agrochemical applications.[1] The data presented below are primarily derived from computational models, providing valuable estimates for experimental design.

Data Summary

A compilation of key identifiers and computed physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 3-(1H-pyrazol-3-yl)benzoic acid, 5-(3-Carboxyphenyl)-1H-pyrazolePubChem[2], CymitQuimica[3]
CAS Number 850375-11-0PubChem[2]
Molecular Formula C₁₀H₈N₂O₂PubChem[2]
Molecular Weight 188.18 g/mol PubChem[2]
Exact Mass 188.058577502 DaPubChem[2]
XLogP3 (Computed) 1.4PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Polar Surface Area (PSA) 66 ŲPubChem[2]
pKa (Predicted) 3.89 ± 0.10 (for the 1-yl isomer)ECHEMI[4]
Boiling Point (Predicted) 382.5 ± 25.0 °C (for the 1-yl isomer)ECHEMI[4]

Note: Some properties listed are for the constitutional isomer 3-(1H-pyrazol-1-yl)benzoic acid and are included as the best available estimates.

Experimental Protocols

Detailed experimental validation is essential to confirm the computed properties. Below are standard methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point provides an indication of purity.

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Measurement: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure and confirm the identity of the compound.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon environments within the molecule, verifying the connectivity of the pyrazole and benzoic acid rings.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the dry sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[7]

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups, such as O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, N-H stretching of the pyrazole ring, and C=C/C=N stretching of the aromatic rings.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values.

  • Method: Potentiometric titration is a common method.

  • Procedure: A solution of the compound with a known concentration is prepared in a co-solvent system (e.g., water-methanol) if solubility in water is low. The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Measurement: The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Logical Workflows and Diagrams

Visualizing experimental and logical workflows can clarify complex processes in chemical research and development.

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and subsequent physicochemical characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase cluster_application Application Screening Reactants Starting Materials Reaction Chemical Reaction (e.g., Condensation) Reactants->Reaction Crude Crude Product Isolation Reaction->Crude Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify Pure Pure Compound Purify->Pure Structure Structural Elucidation (NMR, MS) Pure->Structure Purity Purity & Identity (Melting Point, IR) Pure->Purity Properties Physicochemical Tests (pKa, Solubility, logP) Structure->Properties Screening Biological / Material Screening Properties->Screening

Caption: General workflow for chemical synthesis and characterization.

Drug Discovery Application Logic

Given its potential use as an intermediate in pharmaceuticals, this diagram shows the logical progression from a lead compound to a drug candidate.[1]

G A This compound (Lead Scaffold) B Chemical Modification (SAR Studies) A->B C Library of Derivatives B->C D In Vitro Screening (Target Binding, Efficacy) C->D E ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Lead Optimization E->F F->D Iterative Improvement G Preclinical Candidate F->G

References

In-Depth Technical Guide: 3-(1H-pyrazol-5-yl)benzoic acid (CAS Number: 850375-11-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a pyrazole ring and a benzoic acid moiety, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its potential biological activities, with a focus on its role as a pharmacophore in the development of anti-inflammatory and antimicrobial agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 188.18 g/mol . Its chemical structure combines the aromaticity of a benzoic acid with the five-membered heterocyclic pyrazole ring system. This unique combination of functional groups imparts specific physicochemical properties that are advantageous for drug design, including the potential for hydrogen bonding and aromatic interactions with biological targets.

PropertyValueSource
CAS Number 850375-11-0[1][2][3][4]
Molecular Formula C₁₀H₈N₂O₂[1][2][3]
Molecular Weight 188.18 g/mol [1][3]
Melting Point 204 °C
Boiling Point (Predicted) 496.5±28.0 °C
Density (Predicted) 1.355 g/cm³
pKa (Predicted) 3.95±0.10
Appearance Orange to brown solid
Storage Temperature Room Temperature, Sealed in dry

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, a common and effective method for the synthesis of pyrazole derivatives involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine. The following is a representative experimental protocol adapted from established methodologies for similar structures.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a two-step process:

  • Step 1: Claisen-Schmidt Condensation to form (E)-3-(3-formylphenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate).

  • Step 2: Cyclization with Hydrazine Hydrate to yield this compound.

Materials and Reagents:

  • 3-Acetylbenzoic acid

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetylbenzoic acid (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until the pH is ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chalcone intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified chalcone intermediate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation A Dissolve 3-acetylbenzoic acid and benzaldehyde in Ethanol B Add aq. NaOH solution A->B C Stir at room temperature (4-6h) B->C D Neutralize with HCl C->D E Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F Chalcone Chalcone Intermediate F->Chalcone Yields G Dissolve Chalcone in Ethanol H Add Hydrazine Hydrate & Acetic Acid I Reflux (8-12h) J Cool and Precipitate K Filter and Wash L Recrystallize FinalProduct This compound L->FinalProduct Yields Chalcone->G Use in next step

Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the pyrazole and benzoic acid moieties are well-established pharmacophores present in numerous bioactive compounds. This suggests that this compound is a valuable starting point for the development of novel therapeutics.

Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX-1 and/or COX-2, which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain. Given the structural similarities to known COX inhibitors, it is plausible that this compound or its derivatives could exhibit similar activity.

Antimicrobial Activity

The pyrazole nucleus is a core component of various compounds that have demonstrated potent activity against a range of bacterial and fungal pathogens. Recent studies have highlighted the potential of pyrazole derivatives as antibacterial agents, including against drug-resistant strains. For instance, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have shown significant activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[5] The mode of action for some of these derivatives is believed to involve the inhibition of fatty acid biosynthesis.[5]

While no specific MIC values for this compound have been reported, its structural framework suggests it is a promising scaffold for the development of new antimicrobial agents.

Signaling Pathways

The potential signaling pathways affected by this compound and its derivatives are likely linked to their anti-inflammatory and antimicrobial activities.

Prostaglandin Synthesis Pathway (Inflammation)

If acting as a COX inhibitor, this compound would interfere with the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule This compound (Potential Inhibitor) Molecule->COX Inhibition

Potential inhibition of the COX pathway.
Fatty Acid Biosynthesis Pathway (Antimicrobial)

As suggested by studies on structurally related compounds, derivatives of this compound could potentially inhibit key enzymes in the bacterial fatty acid biosynthesis (FAB) pathway. This would disrupt the production of essential fatty acids required for bacterial cell membrane synthesis, leading to bacterial cell death.

FAB_Pathway AcetylCoA Acetyl-CoA FAB_Enzymes Fatty Acid Biosynthesis (FAB) Enzymes AcetylCoA->FAB_Enzymes FattyAcids Fatty Acids FAB_Enzymes->FattyAcids Membrane Bacterial Cell Membrane Synthesis FattyAcids->Membrane CellDeath Bacterial Cell Death Membrane->CellDeath Molecule This compound Derivative (Potential Inhibitor) Molecule->FAB_Enzymes Inhibition

Potential inhibition of the bacterial FAB pathway.

Conclusion

This compound is a chemical compound with significant potential as a scaffold in drug discovery and development. Its synthesis, achievable through established organic chemistry reactions, provides access to a molecule with promising, albeit underexplored, biological activities. The presence of the pyrazole and benzoic acid moieties suggests a high likelihood of anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives, which could lead to the development of novel therapeutic agents.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6]

References

Spectroscopic Analysis of 3-(1H-pyrazol-5-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole moiety in numerous pharmacologically active agents. The pyrazole ring system is a key component in a variety of drugs, exhibiting a wide range of biological activities. Accurate structural elucidation and characterization of such molecules are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of small organic molecules like this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was obtained from computational prediction tools and should be used as a guide for spectral assignment. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'8.3 - 8.5s-
H-4'7.9 - 8.1d~7.8
H-5'7.5 - 7.7t~7.8
H-6'8.0 - 8.2d~7.8
H-46.7 - 6.9d~2.0
H-57.6 - 7.8d~2.0
COOH12.0 - 13.0br s-
NH13.0 - 14.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1'131 - 133
C-2'129 - 131
C-3'130 - 132
C-4'128 - 130
C-5'126 - 128
C-6'129 - 131
C-3148 - 150
C-4102 - 104
C-5140 - 142
COOH167 - 169

Solvent: DMSO-d₆

Experimental Protocols

High-quality NMR spectra are crucial for accurate structure elucidation. The following are generalized protocols for the NMR analysis of small organic molecules like this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent : Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest to avoid signal overlap.[1][2]

  • Dissolution : Prepare the sample in a small vial to ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.[1]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry NMR tube through a small plug of cotton or glass wool in a Pasteur pipette.[3][4]

  • Internal Standard : An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts (δ = 0.00 ppm). However, for many modern spectrometers, referencing can be done using the residual solvent signal.[5]

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrumentation : Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is typically used.

    • Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Acquisition Time : Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay : A delay of 1-5 seconds between pulses is common to allow for full relaxation of the protons.

    • Number of Scans : 16 to 64 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2 seconds is standard.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

2D NMR Spectroscopy for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[6][7][8]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It is essential for identifying adjacent protons in the benzoic acid and pyrazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to (¹JCH). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the carbons at the junction of the two rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be useful for determining the relative orientation of the two rings.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of this compound.

molecular_structure_and_correlations cluster_molecule This compound cluster_cosy Expected COSY Correlations (¹H-¹H) cluster_hmbc Key Expected HMBC Correlations (¹H-¹³C) mol H4_prime H-4' H5_prime H-5' H4_prime->H5_prime H6_prime H-6' H5_prime->H6_prime H4 H-4 H5 H-5 H4->H5 H2_prime H-2' C_COOH C=O H2_prime->C_COOH ³J H6_prime_hmbc H-6' C5 C-5 H6_prime_hmbc->C5 ³J H4_hmbc H-4 H4_hmbc->C5 ²J H5_hmbc H-5 C3_prime C-3' H5_hmbc->C3_prime ³J

Figure 1: Molecular structure and key expected NMR correlations for this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Compound Purified Compound (5-50 mg) Dissolve Dissolve & Filter Compound->Dissolve Solvent Deuterated Solvent (0.6-0.7 mL) Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Validation Structure Validation Assignment->Structure_Validation

Figure 2: General workflow for the spectroscopic analysis of a small molecule via NMR.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(1H-pyrazol-5-yl)benzoic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the known characteristic absorption frequencies of its constituent functional groups: the pyrazole ring and the benzoic acid moiety. This information is crucial for the identification and characterization of this compound in various research and development settings, particularly in the field of medicinal chemistry where pyrazole derivatives are of significant interest.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to exhibit a combination of the characteristic vibrational modes of both the pyrazole ring and the benzoic acid functional group. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and typical intensities.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300-2500Broad, StrongO-H stretch (from intermolecular hydrogen bonding)Carboxylic Acid
~3150-3100MediumN-H stretchPyrazole Ring
~3080-3030Medium to WeakAromatic C-H stretchBenzoic Acid Ring
~1700-1680Strong, SharpC=O stretchCarboxylic Acid
~1615MediumC=N stretchPyrazole Ring
~1600 & ~1450Medium to StrongC=C stretching (in-ring)Aromatic Rings
~1420StrongIn-plane O-H bend coupled with C-O stretchCarboxylic Acid
~1300MediumC-O stretchCarboxylic Acid
~1290MediumC-N stretchPyrazole Ring
~920Broad, MediumOut-of-plane O-H bendCarboxylic Acid (Dimer)
~800-600Medium to StrongAromatic C-H out-of-plane bendingAromatic Rings

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state (e.g., solid, solution), intermolecular interactions, and the specific instrumentation used.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

The following is a detailed methodology for obtaining the infrared spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent in the mid-infrared region.[1][2]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die[3][4]

  • Analytical balance (accurate to at least 0.1 mg)

  • Spectroscopy-grade potassium bromide (KBr), thoroughly dried

  • Spatula and weighing paper

  • Sample of this compound

  • Pellet holder for the spectrometer

Procedure:

  • Sample Preparation:

    • Using an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample.[1]

    • Separately, weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[1]

    • Transfer the KBr to a clean, dry agate mortar and grind it to a fine powder.

    • Add the weighed sample to the KBr in the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained.[2] The goal is to disperse the sample particles uniformly within the KBr matrix.[3]

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Distribute the powder evenly to form a thin layer.

    • Assemble the die according to the manufacturer's instructions.

    • Place the assembled die into the hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air, which can cause the pellet to be opaque.

    • Gradually apply pressure, typically in the range of 8-10 metric tons for a standard 13 mm die, and hold for 1-2 minutes.[3] This allows the KBr to "cold-flow" and form a transparent or translucent disc.[3]

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of a pure KBr pellet (or an empty sample compartment) to account for atmospheric and instrumental interferences.[1]

    • Place the sample pellet in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum is a result of the instrument's software ratioing the sample spectrum against the background spectrum.[5]

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the major absorption peaks and compare their wavenumbers to the predicted values in the data table for functional group identification and structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an infrared spectrum of a solid sample using the KBr pellet method.

FTIR_Workflow FTIR Spectroscopy Workflow for Solid Samples (KBr Pellet Method) cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind_mix Grind & Mix in Agate Mortar weigh_sample->grind_mix weigh_kbr Weigh Dry KBr (100-200 mg) weigh_kbr->grind_mix load_die Load Powder into Die grind_mix->load_die apply_pressure Apply Pressure (8-10 tons) load_die->apply_pressure extract_pellet Extract Transparent Pellet apply_pressure->extract_pellet sample_scan Collect Sample Spectrum extract_pellet->sample_scan background_scan Collect Background Spectrum (Pure KBr) process_data Process Data (Ratio Sample/Background) background_scan->process_data sample_scan->process_data analyze_spectrum Analyze Spectrum (Peak Identification) process_data->analyze_spectrum interpret Interpret & Report (Structure Confirmation) analyze_spectrum->interpret

FTIR Spectroscopy Workflow for Solid Samples.

References

An In-depth Technical Guide to the Solubility of 3-(1H-pyrazol-5-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many pharmaceuticals. The inclusion of a pyrazole ring can enhance the lipophilicity and, in some cases, the solubility of a molecule in organic solvents.[1] Pyrazole and its derivatives are generally more soluble in organic solvents such as ethanol, methanol, and acetone compared to water.[2]

The benzoic acid group, with its carboxylic acid functional group, introduces polarity and the capacity for hydrogen bonding.[3] The interplay between the lipophilic pyrazole ring and the polar carboxylic acid group will govern the solubility profile of this compound across a range of organic solvents. Understanding this solubility is critical for its synthesis, purification, formulation, and biological screening.

This technical guide provides a detailed overview of the expected solubility behavior of this compound by examining the well-documented solubility of benzoic acid. It also outlines a general experimental protocol for determining its solubility and presents a logical workflow for this process.

Quantitative Solubility Data (for Benzoic Acid)

The following table summarizes the solubility of benzoic acid in a range of common organic solvents at various temperatures. This data is intended to provide a baseline for estimating the solubility of this compound. Given the larger molecular weight and the presence of the pyrazole ring, the absolute solubility values for the target compound may differ.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water00.17[4]
Water1005.63[4]
Ethanol20~3.4[4]
Methanol25-[4]
Acetone25Readily Soluble[4]
Benzene25Readily Soluble[4]
Carbon Tetrachloride25Readily Soluble[4]
Dichloromethane25-[4]
Ethyl Acetate25-[4]
Toluene25-[4]

Note: "Readily Soluble" indicates high solubility, though specific quantitative values were not provided in the cited source. Further literature review is recommended for precise values.

The general trend for benzoic acid's solubility in the listed solvents is: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[4]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Constant temperature water bath or incubator with shaking capabilities

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

Visualizations

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

G A Preparation of Supersaturated Solution (Excess solid + Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling & Centrifugation) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Dilution (To known volume) D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Processing (Calculation of Solubility) F->G H Final Solubility Value G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide serves as a starting point for researchers investigating the solubility of this compound. While the provided data for benzoic acid offers a useful reference, experimental determination of the solubility of the target compound is essential for accurate and reliable results in any research or development endeavor.

References

The Discovery of Novel 3-(1H-Pyrazol-5-yl)benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships of Pyrazol-5-yl-benzamides as Succinate Dehydrogenase Inhibitors

The quest for novel therapeutic and agrochemical agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, pyrazole derivatives have emerged as a privileged scaffold due to their wide spectrum of biological activities. This technical guide focuses on a specific class of these compounds, the 3-(1H-pyrazol-5-yl)benzoic acid derivatives, with a particular emphasis on their amide analogues which have shown significant promise as potent enzyme inhibitors. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed insights into their synthesis, biological evaluation, and the underlying mechanisms of action.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Pyrazole-containing molecules are integral to numerous approved drugs and clinical candidates, demonstrating their versatility in medicinal chemistry. The unique structural features of the pyrazole ring allow for diverse substitutions, enabling fine-tuning of their physicochemical and pharmacological properties. This has led to the development of pyrazole derivatives with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core, in particular, presents a promising framework for the design of novel enzyme inhibitors.

Synthesis of Pyrazol-5-yl-benzamide Derivatives

The synthesis of pyrazol-5-yl-benzamide derivatives typically follows a multi-step reaction sequence. A general and efficient synthetic route has been established, which is amenable to the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Protocol

The synthesis commences with the construction of the pyrazole core, followed by amide bond formation. The key steps are outlined below:

Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate A common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the specific pyrazole carboxylic acid intermediate, a substituted benzoylpyruvic acid ester is reacted with a hydrazine.

Step 2: Amide Coupling The resulting pyrazole carboxylic acid is then coupled with a variety of aniline or amine derivatives to yield the final pyrazol-5-yl-benzamide compounds. This amide bond formation is typically achieved using standard peptide coupling reagents.

Detailed Experimental Protocol:

A representative experimental procedure for the synthesis of a target pyrazol-5-yl-benzamide is as follows:

  • Synthesis of Ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: To a solution of ethyl 2-(3-chlorobenzoyl)-3-oxobutanoate (10 mmol) in ethanol (50 mL), methylhydrazine sulfate (12 mmol) and sodium acetate (20 mmol) are added. The reaction mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazole ester.

  • Synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The synthesized ester (8 mmol) is dissolved in a mixture of ethanol (30 mL) and 2 M aqueous sodium hydroxide (15 mL). The mixture is stirred at 60°C for 2 hours. After completion of the reaction, the ethanol is removed in vacuo, and the aqueous solution is acidified with 2 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to give the carboxylic acid.

  • Synthesis of N-(substituted-phenyl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: To a solution of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 mmol) and the desired substituted aniline (1.1 mmol) in dichloromethane (10 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.2 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography to yield the final benzamide derivative.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potent antifungal activity of pyrazol-5-yl-benzamide derivatives, which has been attributed to their ability to inhibit the enzyme succinate dehydrogenase (SDH).

Succinate Dehydrogenase (SDH) as a Target

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. It catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool in the electron transport chain.[1][2] Inhibition of SDH disrupts the fungal respiratory process, leading to a depletion of cellular energy and ultimately, fungal cell death.[3] This makes SDH an attractive target for the development of novel fungicides.

In Vitro Antifungal Activity

A series of novel pyrazol-5-yl-benzamide derivatives have been synthesized and evaluated for their antifungal activities against a panel of pathogenic fungi.[4][5] The half-maximal effective concentration (EC50) values for a selection of these compounds against various fungal species are summarized in the table below.

Compound IDR1R2Sclerotinia sclerotiorum EC50 (mg/L)[4][5]Valsa mali EC50 (mg/L)[4][5]
5IIa HH1.548.23
5IIb 2-FH0.895.67
5IIc 2-ClH0.203.68
5IId 2-BrH0.354.12
5IIe 2-CH3H0.986.45
Fluxapyroxad --0.1212.67
Boscalid --0.1114.83

Table 1: In vitro antifungal activity of selected pyrazol-5-yl-benzamide derivatives.

In Vivo Protective Activity

The in vivo efficacy of these compounds has also been demonstrated in protective assays. For instance, compound 5IIc exhibited an excellent protective fungicidal activity with an inhibitory rate of 97.1% against S. sclerotiorum at a concentration of 50 mg/L, which is comparable to the commercial fungicide Fluxapyroxad (98.6% inhibition).[4][5]

Experimental Protocol for Antifungal Assays

In Vitro Mycelial Growth Inhibition Assay: The antifungal activity of the synthesized compounds is determined using the mycelial growth rate method. The compounds are dissolved in DMSO and added to potato dextrose agar (PDA) medium to achieve a series of final concentrations. Mycelial plugs of the test fungi are placed on the center of the PDA plates. The plates are incubated at a suitable temperature, and the diameter of the mycelial colony is measured after a specific incubation period. The percentage of inhibition is calculated relative to a control group (containing only DMSO). The EC50 value is then calculated from the dose-response curve.

In Vivo Protective Assay: Healthy plant leaves or fruits are sprayed with a solution of the test compound at a specific concentration. After the solution has dried, the treated plant material is inoculated with a mycelial plug of the pathogen. The inoculated material is then incubated under conditions of high humidity and controlled temperature. The lesion diameter or disease severity is assessed after a set period, and the protective effect is calculated as the percentage of disease reduction compared to an untreated control.

Structure-Activity Relationship (SAR)

The quantitative data from the biological assays allows for the elucidation of structure-activity relationships, providing valuable insights for the design of more potent inhibitors. For the pyrazol-5-yl-benzamide series, the following SAR observations have been made:

  • Substitution on the Benzamide Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzamide moiety significantly influence the antifungal activity. Halogen substitutions, particularly a chlorine atom at the 2-position, have been shown to enhance the potency against Sclerotinia sclerotiorum and Valsa mali.

  • Pyrazole Core Substituents: Modifications to the pyrazole ring, such as the nature of the substituent at the N1-position, can also impact the biological activity and selectivity of the compounds.

Visualizing the Discovery Workflow and Mechanism of Action

To better illustrate the processes involved in the discovery and the mechanism of action of these novel derivatives, the following diagrams have been generated using the DOT language.

Experimental Workflow

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization Start Starting Materials (1,3-Dicarbonyls, Hydrazines, Anilines) Pyrazole_Core Pyrazole Core Synthesis Start->Pyrazole_Core Amide_Coupling Amide Bond Formation Pyrazole_Core->Amide_Coupling Purification Purification & Characterization (Chromatography, NMR, MS) Amide_Coupling->Purification In_Vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) Purification->In_Vitro In_Vivo In Vivo Protective Assay (On Host Plant) Purification->In_Vivo EC50 EC50 Determination In_Vitro->EC50 SAR Structure-Activity Relationship (SAR) Analysis EC50->SAR Efficacy Efficacy Assessment In_Vivo->Efficacy Efficacy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Derivatives Design of New Derivatives Lead_Opt->New_Derivatives New_Derivatives->Start Iterative Design

General workflow for the discovery of pyrazol-5-yl-benzamide derivatives.
Mechanism of Action: SDH Inhibition

G cluster_0 Mitochondrial Electron Transport Chain (Fungus) TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Pool SDH->UQ e- Fumarate Fumarate SDH->Fumarate ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP UQ->ComplexIII e- Inhibitor Pyrazol-5-yl-benzamide Derivative Inhibitor->SDH Block X Succinate->SDH

Inhibition of the fungal respiratory chain by pyrazol-5-yl-benzamide derivatives.

Conclusion

The this compound scaffold, particularly in the form of its benzamide derivatives, represents a highly promising class of compounds for the development of novel fungicides. Their potent inhibitory activity against succinate dehydrogenase, coupled with a synthetically accessible core structure, makes them an attractive area for further research and optimization. The detailed experimental protocols and structure-activity relationships presented in this guide provide a solid foundation for drug development professionals to design and synthesize next-generation SDH inhibitors with improved efficacy and a favorable safety profile. The iterative process of design, synthesis, and biological evaluation will continue to drive the discovery of new and effective agents to address the ongoing challenges in agriculture and medicine.

References

A Technical Guide to the Biological Screening of a 3-(1H-Pyrazol-5-yl)benzoic Acid Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the biological screening of a 3-(1H-pyrazol-5-yl)benzoic acid library. While extensive public data on this specific library is limited, this document synthesizes established protocols and representative data from the screening of structurally similar pyrazole-based compound libraries. The guide is intended to serve as a practical framework for researchers engaged in the discovery of novel therapeutics.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of a benzoic acid moiety suggests potential interactions with a variety of biological targets, making libraries centered on the this compound core promising for hit identification.

Data Presentation

The following tables present illustrative quantitative data from hypothetical primary screens of a this compound library. This data is representative of what a screening campaign might yield and is organized for clear comparison of compound activities.

Table 1: Illustrative Antimicrobial Activity of a this compound Library

Compound IDModification on Benzoic AcidModification on PyrazoleMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PZA-0014-fluoroUnsubstituted16>64
PZA-0024-chloroUnsubstituted864
PZA-0033,4-dichloroUnsubstituted432
PZA-0044-fluoro1-methyl32>64
PZA-0054-chloro1-methyl16>64
PZA-0063,4-dichloro1-methyl864
Vancomycin--1-
Ciprofloxacin---0.5

MIC: Minimum Inhibitory Concentration. Data is hypothetical.

Table 2: Illustrative Anticancer Activity of a this compound Library

Compound IDModification on Benzoic AcidModification on PyrazoleIC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)
PZA-0074-methoxy3-phenyl12.525.1
PZA-0084-nitro3-phenyl5.210.8
PZA-0094-amino3-phenyl28.745.3
PZA-0104-methoxy3-(4-chlorophenyl)8.915.4
PZA-0114-nitro3-(4-chlorophenyl)2.14.7
PZA-0124-amino3-(4-chlorophenyl)15.632.9
Doxorubicin--0.81.2

IC50: Half-maximal Inhibitory Concentration. Data is hypothetical.

Experimental Protocols

Detailed methodologies for key screening assays are provided below. These protocols are based on standard practices for evaluating the biological activity of small molecule libraries.

This assay determines the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates. The final concentration of DMSO should be kept below 1% to avoid toxicity.

  • Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Many pyrazole derivatives are known to be kinase inhibitors.[2] This is a representative protocol for a generic tyrosine kinase inhibition assay.

Materials:

  • Recombinant human tyrosine kinase

  • Kinase buffer

  • ATP

  • Tyrosine-containing peptide substrate

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Add the kinase, peptide substrate, and test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate a general workflow for a biological screening campaign and a representative signaling pathway that could be targeted by a this compound library.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Optimization Library of this compound derivatives Library of this compound derivatives High-Throughput Screening (HTS) High-Throughput Screening (HTS) Library of this compound derivatives->High-Throughput Screening (HTS) HTS HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Confirmation of Structure and Purity Confirmation of Structure and Purity Dose-Response Studies->Confirmation of Structure and Purity Validated Hits Validated Hits Confirmation of Structure and Purity->Validated Hits Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Validated Hits->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In Vitro and In Vivo Testing In Vitro and In Vivo Testing Synthesis of Analogs->In Vitro and In Vivo Testing Lead Candidate Lead Candidate In Vitro and In Vivo Testing->Lead Candidate G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RAF

References

An In-depth Technical Guide to the Tautomerism of 3-(1H-pyrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prototropic tautomerism in 3-(1H-pyrazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the influence of substituent effects on the pyrazole ring, this compound is expected to exist as a dynamic equilibrium of tautomeric forms. This document outlines the structural basis of this tautomerism, the key factors influencing the equilibrium, and detailed experimental and computational methodologies for its characterization. The content herein is intended to equip researchers with the necessary knowledge to investigate and understand the tautomeric behavior of this and similar pyrazole-containing compounds, which is critical for rational drug design and development.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key structural feature of N-unsubstituted pyrazoles is their ability to exhibit prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of two or more interconvertible isomers known as tautomers.[1][2] The position of this equilibrium can significantly impact the molecule's physicochemical properties, including its lipophilicity, pKa, hydrogen bonding capability, and ultimately its biological activity and metabolic fate.[1] Therefore, a thorough understanding of the tautomeric preferences of pyrazole-containing drug candidates is paramount for drug development.

For an unsymmetrically substituted pyrazole such as this compound, two principal tautomers are possible: the this compound form and the 3-(1H-pyrazol-3-yl)benzoic acid form. The equilibrium between these tautomers is influenced by the electronic nature of the substituents on the pyrazole ring.[3]

Tautomeric Forms of this compound

The two primary annular tautomers of this compound are depicted below. The naming convention designates the position of the benzoic acid substituent on the pyrazole ring.

Caption: Annular tautomerism in this compound.

General principles of pyrazole chemistry suggest that electron-withdrawing substituents favor the tautomer where the substituent is located at the C5 position of the pyrazole ring.[3] Given that the benzoic acid group is electron-withdrawing, it is hypothesized that the This compound tautomer will be the major form in solution. However, the energetic difference between the tautomers may be small, leading to a significant population of both forms at equilibrium. The equilibrium is also expected to be solvent-dependent.[4]

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the tautomers can be quantified by the tautomeric equilibrium constant (KT). This constant is a measure of the relative stability of the two forms under specific conditions (solvent, temperature).

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound

SolventTemperature (°C)% 3-(1H-pyrazol-5-yl) Tautomer% 3-(1H-pyrazol-3-yl) TautomerKT ([5-yl]/[3-yl])ΔG (kJ/mol)
DMSO-d62570302.33-2.1
CDCl32560401.50-1.0
D2O2575253.00-2.7

Note: The data in this table are hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibrium of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[3][4] By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, the predominant tautomer can be identified. In some cases, at low temperatures, the proton exchange between the nitrogen atoms can be slowed down, allowing for the observation of distinct signals for each tautomer.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Spectral Analysis:

    • Identify the signals corresponding to the pyrazole ring protons and carbons.

    • Compare the observed chemical shifts with those predicted for each tautomer by computational methods or with data from model compounds (N-methylated derivatives).

    • If separate signals for each tautomer are observed, determine the tautomeric ratio by integrating the corresponding signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[3] This technique can definitively identify the position of the hydrogen atom on the pyrazole ring.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data. The positions of all atoms, including the pyrazole NH proton, will be determined.

XRay_Workflow cluster_workflow X-ray Crystallography Workflow Start Single Crystal Growth DataCollection X-ray Diffraction Data Collection Start->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structural Refinement StructureSolution->Refinement FinalStructure Definitive Tautomeric Structure in Solid State Refinement->FinalStructure

Caption: Workflow for determining the tautomeric form in the solid state.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, particularly if the tautomers have distinct absorption spectra. The tautomeric ratio can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or pH.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in different solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Analyze the spectra for the presence of isosbestic points, which are indicative of a two-component equilibrium. The relative concentrations of the tautomers can be determined using the Beer-Lambert law, provided the molar absorptivities of each tautomer are known (often estimated from model compounds).

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[5] Density Functional Theory (DFT) is a commonly used method for this purpose.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of both the this compound and 3-(1H-pyrazol-3-yl)benzoic acid tautomers.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures. The relative stability of the tautomers is determined by the difference in their Gibbs free energies (ΔG = G5-yl - G3-yl).

  • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized structures using the GIAO method. These predicted shifts can be compared with experimental data to aid in spectral assignment.

DFT_Workflow cluster_dft DFT Calculation Workflow Start Build Tautomer Structures Optimization Geometry Optimization & Frequency Calculation Start->Optimization Energy Gibbs Free Energy Calculation Optimization->Energy NMR_Prediction NMR Chemical Shift Calculation Optimization->NMR_Prediction Comparison Comparison with Experimental Data Energy->Comparison NMR_Prediction->Comparison

Caption: Workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric form of a drug molecule can have a profound impact on its interaction with its biological target. Different tautomers will present different hydrogen bond donors and acceptors, which can lead to significant differences in binding affinity and selectivity. Furthermore, physicochemical properties such as solubility and membrane permeability can be affected by the tautomeric equilibrium. Therefore, identifying the predominant tautomer under physiological conditions is a critical step in the drug design and optimization process.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical characterization. This guide has outlined the theoretical basis for its tautomeric behavior and provided detailed experimental and computational protocols for its investigation. A comprehensive study employing a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry will provide a definitive understanding of the tautomeric landscape of this molecule. Such knowledge is indispensable for the rational design and development of novel therapeutics based on the pyrazole scaffold.

References

Theoretical Exploration of 3-(1H-pyrazol-5-yl)benzoic Acid: A Structural and Electronic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a bifunctional organic molecule that incorporates both a pyrazole and a benzoic acid moiety. These functional groups are prevalent in a wide array of pharmacologically active compounds, making this molecule a person of significant interest in medicinal chemistry and drug design. The pyrazole ring is a well-known pharmacophore, while the benzoic acid group can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets. A thorough understanding of the structural and electronic properties of this compound at a molecular level is paramount for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. Due to the limited availability of direct theoretical studies on this specific molecule in published literature, this guide synthesizes data from closely related pyrazole and benzoic acid derivatives and outlines the standard computational methodologies employed for such analyses. The information presented herein is intended to serve as a valuable resource for researchers engaged in the computational assessment and development of pyrazole-based compounds.

Molecular Structure and Properties

The structural integrity and electronic characteristics of this compound can be elucidated through quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose.

Computational Methodology

A standard and effective computational approach for investigating the properties of molecules like this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a suitable basis set, for instance, 6-311++G(d,p).[1] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm the nature of the stationary point on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental data for structural validation.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insights into the molecule's electronic excitation properties.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for identifying regions that are susceptible to electrophilic and nucleophilic attack. It helps in understanding intermolecular interactions, particularly hydrogen bonding.

    • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom of the molecule, offering further insight into its electronic structure and reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions.

Quantitative Data

The following tables summarize representative quantitative data that would be obtained from theoretical studies of this compound, based on values reported for structurally similar compounds.

Table 1: Optimized Geometrical Parameters (Representative Values)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (benzoic)1.39 - 1.41118 - 121-
C-N (pyrazole)1.33 - 1.38105 - 112-
N-N (pyrazole)1.35108 - 111-
C=O1.22--
O-H0.97--
Pyrazole-Benzoic--~30 - 50

Note: These are typical bond lengths and angles for aromatic and heterocyclic systems and may vary slightly based on the specific computational method and basis set used.

Table 2: Calculated Electronic Properties (Representative Values)

PropertyValue
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap4.5 to 5.5 eV
Dipole Moment2.0 to 4.0 Debye

Note: These values are indicative and are influenced by the choice of computational level and solvent model.

Experimental and Computational Protocols

A robust theoretical investigation of this compound would typically involve the following detailed protocols.

Computational Protocol
  • Software: All quantum chemical calculations are typically performed using a comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan.

  • Level of Theory:

    • Method: Density Functional Theory (DFT) is the most common and reliable method for such studies.[2]

    • Functional: The B3LYP hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules.[1][2]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the correct geometry of molecules with heteroatoms.[1][3]

  • Geometry Optimization:

    • An initial molecular structure is built using a molecular modeling program.

    • A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to find the lowest energy conformation.

    • The convergence criteria for the optimization should be set to tight to ensure a true minimum is found.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The calculated frequencies can be used to simulate the IR spectrum of the molecule. A scaling factor is often applied to the calculated frequencies to better match experimental data.

  • Electronic Property Calculations:

    • HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

    • The Molecular Electrostatic Potential (MEP) is calculated and visualized on the electron density surface.

    • Mulliken population analysis or other charge partitioning schemes are used to determine atomic charges.

    • Natural Bond Orbital (NBO) analysis is performed to investigate donor-acceptor interactions and charge delocalization.

Visualizations

Diagrams are essential for representing complex relationships and workflows in theoretical studies.

Theoretical_Study_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Property Analysis cluster_output Final Output mol_build Molecular Structure Input comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_build->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_analysis Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_analysis struct_analysis Structural Parameters (Bond Lengths, Angles) freq_calc->struct_analysis spec_analysis Spectroscopic Analysis (IR, Raman) freq_calc->spec_analysis data_tables Quantitative Data Tables struct_analysis->data_tables spec_analysis->data_tables elec_analysis->data_tables vis Visualizations elec_analysis->vis

Caption: Workflow for a typical theoretical study of a small molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-pyrazol-5-yl)benzoic acid from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a valuable heterocyclic compound, serving as a key building block in the development of pharmaceuticals and other biologically active molecules. The pyrazole moiety is a prominent feature in numerous drugs, contributing to their therapeutic effects. This document provides a detailed protocol for a representative synthesis of this compound, starting from readily accessible dicarbonyl precursors.

The described synthetic strategy employs a two-stage process. The first stage involves a Claisen condensation to construct the necessary 1,3-dicarbonyl intermediate. The second stage utilizes the well-established Knorr pyrazole synthesis, a robust and versatile method for forming the pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. These protocols are designed to be a comprehensive guide for laboratory synthesis.

Synthetic Pathway

G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Knorr Pyrazole Synthesis & Hydrolysis A Ethyl 3-acetylbenzoate C Ethyl 3-(2,4-dioxobutyl)benzoate (β-Ketoester Intermediate) A->C 1. NaOEt, EtOH 2. H3O+ B Ethyl acetate B->C D Ethyl 3-(1H-pyrazol-5-yl)benzoate C->D 1. Hydrazine hydrate 2. Acetic acid, EtOH, Reflux E This compound (Final Product) D->E 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2,4-dioxobutyl)benzoate (β-Keto Ester Intermediate) via Claisen Condensation

This protocol details the formation of the 1,3-dicarbonyl precursor required for the subsequent pyrazole synthesis.

Materials:

  • Ethyl 3-acetylbenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the flask and cool the mixture in an ice bath.

  • Add a solution of ethyl 3-acetylbenzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of 1 M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2,4-dioxobutyl)benzoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclocondensation reaction to form the pyrazole ring, followed by ester hydrolysis to yield the final product.

Materials:

  • Ethyl 3-(2,4-dioxobutyl)benzoate (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and flask for filtration

  • pH paper

Procedure:

A. Knorr Pyrazole Synthesis:

  • In a round-bottom flask, dissolve ethyl 3-(2,4-dioxobutyl)benzoate (1.0 equivalent) in ethanol.[4]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[2]

  • Monitor the reaction by TLC until the starting β-keto ester is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solution under reduced pressure.

  • The crude product is ethyl 3-(1H-pyrazol-5-yl)benzoate. This can be purified by recrystallization or used directly in the next step.

B. Hydrolysis:

  • To the crude ethyl 3-(1H-pyrazol-5-yl)benzoate, add a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter if any solid impurities are present.

  • Carefully acidify the filtrate with concentrated HCl, followed by 1 M HCl, in an ice bath until the pH is approximately 2-3.

  • A precipitate of this compound will form.

  • Stir the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.[2]

  • Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold water, and air dry.[2]

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound. The yields are representative for these types of reactions and may vary based on experimental conditions and scale.

StepStarting MaterialsKey ReagentsTemp. (°C)Time (h)ProductRepresentative Yield (%)Representative Purity (%)
1Ethyl 3-acetylbenzoate, Ethyl acetateNaOEt, EtOH0 to RT12-16Ethyl 3-(2,4-dioxobutyl)benzoate65-75>90 (after purification)
2aEthyl 3-(2,4-dioxobutyl)benzoateHydrazine hydrate, Acetic acidReflux (~78)2-4Ethyl 3-(1H-pyrazol-5-yl)benzoate80-90Crude
2bEthyl 3-(1H-pyrazol-5-yl)benzoateNaOH(aq), HCl(aq)Reflux (~100)2-3This compound90-95>98 (after recrystallization)

Experimental Workflow

G cluster_prep Precursor Synthesis cluster_final Pyrazole Formation & Hydrolysis start Mix Ethyl 3-acetylbenzoate and Ethyl Acetate in EtOH add_base Add dropwise to cooled NaOEt/EtOH solution start->add_base react_claisen Stir at Room Temperature (12-16h) add_base->react_claisen neutralize Neutralize with 1M HCl react_claisen->neutralize evaporate_etoh Evaporate EtOH neutralize->evaporate_etoh extract Extract with Diethyl Ether evaporate_etoh->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purify_ketoester Purify by Vacuum Distillation or Column Chromatography dry_concentrate->purify_ketoester dissolve_ketoester Dissolve Ketoester in EtOH purify_ketoester->dissolve_ketoester To next stage add_hydrazine Add Acetic Acid and Hydrazine Hydrate dissolve_ketoester->add_hydrazine reflux_pyrazole Reflux (2-4h) add_hydrazine->reflux_pyrazole isolate_ester Isolate/Concentrate Crude Pyrazole Ester reflux_pyrazole->isolate_ester hydrolyze Hydrolyze with NaOH(aq) at Reflux (2-3h) isolate_ester->hydrolyze acidify Cool and Acidify with HCl to pH 2-3 hydrolyze->acidify precipitate Precipitate Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash purify_final Recrystallize and Dry Final Product filter_wash->purify_final

References

One-Pot Synthesis of 3-(1H-pyrazol-5-yl)benzoic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 3-(1H-pyrazol-5-yl)benzoic acid derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical research.[1] The described methodology is based on a three-component reaction involving a substituted acetophenone, an aromatic aldehyde, and hydrazine, proceeding via an in-situ generated chalcone intermediate. This efficient, one-pot approach offers advantages in terms of time, resource utilization, and overall yield compared to multi-step synthetic routes.[1] This application note includes a detailed experimental protocol, tabulated data for representative yields, and visualizations of the synthetic workflow and reaction mechanism.

Introduction

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Specifically, the this compound scaffold is a valuable building block in drug discovery, serving as a key intermediate for various therapeutic agents. Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions have emerged as a powerful strategy in organic synthesis, offering a more streamlined and efficient approach to complex molecules.[1] This protocol details a one-pot synthesis of this compound derivatives through a Claisen-Schmidt condensation followed by cyclization with hydrazine.

Applications

This compound and its derivatives are versatile intermediates with applications in several key areas:

  • Pharmaceutical Development: These compounds are crucial building blocks for the synthesis of a variety of pharmaceuticals, notably as anti-inflammatory and analgesic drugs.[1]

  • Agrochemical Chemistry: They are utilized in the formulation of agrochemicals, including pesticides and herbicides, contributing to improved crop yields.[1]

  • Material Science: These derivatives find use in the creation of advanced polymers and coatings with specific thermal and mechanical properties.

  • Biochemical Research: They serve as tools for studying enzyme interactions and metabolic pathways, offering insights into disease mechanisms.

One-Pot Synthesis Workflow

The one-pot synthesis of this compound derivatives follows a logical sequence of reactions within a single reaction vessel. The workflow begins with the base-catalyzed condensation of an acetophenone derivative and an aromatic aldehyde to form a chalcone intermediate. Subsequently, the addition of hydrazine hydrate leads to the cyclization of the chalcone to form the pyrazole ring. The final product is then isolated and purified.

G cluster_workflow One-Pot Synthesis Workflow start Start: Prepare Reactants reactants 3-Acetylbenzoic Acid + Aromatic Aldehyde + Base (e.g., KOH) start->reactants chalcone In-situ Chalcone Formation (Claisen-Schmidt Condensation) reactants->chalcone Heat hydrazine Add Hydrazine Hydrate chalcone->hydrazine cyclization Cyclization Reaction (Pyrazole Formation) hydrazine->cyclization Reflux workup Reaction Work-up (Acidification & Filtration) cyclization->workup purification Purification (Recrystallization) workup->purification product Final Product: 3-(5-Aryl-1H-pyrazol-3-yl)benzoic Acid purification->product

Caption: Workflow for the one-pot synthesis of this compound derivatives.

General Reaction Mechanism

The reaction proceeds in two main stages within the same pot. The first stage is a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone). The second stage is the reaction of the chalcone with hydrazine to form the pyrazoline intermediate, which then undergoes oxidation (often in situ) to the stable pyrazole ring.

G cluster_mechanism Reaction Mechanism R1 3-Acetylbenzoic Acid Enolate Enolate Intermediate R1->Enolate + Base R2 Aromatic Aldehyde Chalcone Chalcone Intermediate R2->Chalcone Base Base (OH⁻) Enolate->Chalcone + Aromatic Aldehyde - H₂O Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Pyrazoline Product 3-(5-Aryl-1H-pyrazol-3-yl)benzoic Acid Pyrazoline->Product Oxidation (-2H)

Caption: General mechanism for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of 3-(5-phenyl-1H-pyrazol-3-yl)benzoic acid

This protocol provides a representative procedure for the synthesis of a this compound derivative.

Materials:

  • 3-Acetylbenzoic acid

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Initial Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-acetylbenzoic acid (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide (20 mmol) in water (5 mL) dropwise.

  • Chalcone Formation: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the chalcone formation can be monitored by Thin Layer Chromatography (TLC).

  • Hydrazine Addition: After the formation of the chalcone is complete (as indicated by TLC), cool the reaction mixture slightly and add hydrazine hydrate (20 mmol) dropwise.

  • Cyclization: Heat the mixture to reflux again and maintain for 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (150 mL).

  • Precipitation: Acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-(5-phenyl-1H-pyrazol-3-yl)benzoic acid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation: Representative Yields

The yields of one-pot pyrazole syntheses can vary depending on the specific substrates and reaction conditions. The following table provides expected yields for a range of derivatives based on similar reported syntheses.

EntryAr-group (from Aldehyde)R-group (from Ketone)Reported Yield (%)
1Phenyl3-Carboxyphenyl75-85
24-Chlorophenyl3-Carboxyphenyl70-80
34-Methoxyphenyl3-Carboxyphenyl80-90
44-Nitrophenyl3-Carboxyphenyl65-75

Yields are estimates based on analogous reactions reported in the literature and may vary.

Characterization of a Representative Derivative: 3-(5-phenyl-1H-pyrazol-3-yl)benzoic acid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (s, 1H, COOH), 8.3 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.5 (m, 5H, Ar-H), 7.2 (s, 1H, pyrazole-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 150.1, 145.2, 133.0, 131.5, 130.9, 129.8, 129.2, 128.8, 128.5, 126.0, 103.5.

  • MS (ESI): m/z calculated for C₁₆H₁₂N₂O₂ [M+H]⁺: 265.09, found: 265.10.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive; handle with care.

  • Concentrated acids and bases are corrosive; handle with appropriate caution.

Conclusion

The described one-pot synthesis provides an efficient and practical method for obtaining this compound derivatives. This approach is amenable to the synthesis of a diverse library of compounds for screening in drug discovery and other applications. The simplicity of the procedure and the potential for high yields make it an attractive alternative to traditional multi-step methods.

References

Application Notes and Protocols for 3-(1H-pyrazol-5-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(1H-pyrazol-5-yl)benzoic acid as a versatile building block in medicinal chemistry. The inherent structural features of the pyrazole ring, coupled with the synthetic handle of the benzoic acid moiety, make this scaffold a valuable starting point for the development of a diverse range of therapeutic agents. This document details its application in the synthesis of potent kinase inhibitors and antifungal agents, providing specific protocols for synthesis and biological evaluation.

Application 1: Synthesis of JNK3 Kinase Inhibitors for Neurodegenerative Diseases

The c-Jun N-terminal kinases (JNKs) are key regulators of neuronal apoptosis and inflammatory responses, with the JNK3 isoform being predominantly expressed in the brain. This makes JNK3 a prime therapeutic target for neurodegenerative disorders. The this compound scaffold can be elaborated to generate potent and selective JNK3 inhibitors.

Quantitative Data: JNK3 Inhibitory Activity
Compound IDStructureJNK3 IC50 (µM)p38α IC50 (µM)
1a 3-alkyl-5-(substituted-phenyl)-1-pyrimidyl-1H-pyrazole derivative0.635>20
1b 3-alkyl-5-(substituted-phenyl)-1-pyrimidyl-1H-pyrazole derivative0.824>20
2a (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile0.227>20
2b (S)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile0.361>20
Signaling Pathway: JNK3-Mediated Apoptosis

Stress stimuli, such as oxidative stress and neurotoxins, trigger a signaling cascade that leads to the activation of JNK3. Activated JNK3 then phosphorylates transcription factors like c-Jun, initiating the expression of genes involved in neuronal apoptosis. Inhibitors derived from this compound can block this pathway at the level of JNK3.

JNK3_pathway JNK3 Signaling Pathway stress Stress Stimuli (e.g., Oxidative Stress) mkk4_7 MKK4 / MKK7 stress->mkk4_7 jnk3 JNK3 mkk4_7->jnk3 cjun c-Jun / ATF2 jnk3->cjun apoptosis Neuronal Apoptosis cjun->apoptosis inhibitor JNK3 Inhibitor (Derived from this compound) inhibitor->jnk3

Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazol-5-yl-benzamide JNK3 Inhibitor

This protocol describes a general method for the amide coupling of this compound with a desired amine, a key step in the synthesis of many JNK3 inhibitors.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: In Vitro JNK3 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against JNK3.

Materials:

  • Recombinant JNK3 enzyme

  • ATF2 substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Experimental Workflow:

jnk3_assay_workflow JNK3 Kinase Assay Workflow plate_prep Prepare Assay Plate: - JNK3 Enzyme - ATF2 Substrate - Kinase Buffer add_compound Add Test Compound (Serial Dilutions) plate_prep->add_compound initiate_reaction Initiate Reaction (Add ATP) add_compound->initiate_reaction incubate Incubate at RT (e.g., 60 min) initiate_reaction->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->add_adpglo incubate2 Incubate at RT (e.g., 40 min) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->add_detection incubate3 Incubate at RT (e.g., 30 min) add_detection->incubate3 measure Measure Luminescence incubate3->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze

Caption: Workflow for an in vitro JNK3 kinase inhibition assay.

Application 2: Development of Succinate Dehydrogenase Inhibitors as Antifungal Agents

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain in fungi. Inhibition of SDH disrupts fungal respiration and is a validated mechanism for antifungal agents. Pyrazol-5-yl-benzamide derivatives, synthesized from this compound, have shown potent activity as SDH inhibitors.[1][2][3]

Quantitative Data: Antifungal Activity of Pyrazol-5-yl-benzamide Derivatives
Compound IDTarget FungusEC50 (mg/L)
5IIc Sclerotinia sclerotiorum0.20[1][3]
5IIc Valsa mali3.68[1][3]
Fluxapyroxad (Control)Sclerotinia sclerotiorum0.12[1][3]
Boscalid (Control)Sclerotinia sclerotiorum0.11[1][3]
Fluxapyroxad (Control)Valsa mali12.67[1][3]
Boscalid (Control)Valsa mali14.83[1][3]
Mechanism of Action: Inhibition of Succinate Dehydrogenase

The pyrazol-5-yl-benzamide derivatives act by binding to the ubiquinone-binding site of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blocks the electron transport chain and inhibits ATP synthesis, ultimately leading to fungal cell death.

sdh_inhibition Mechanism of SDH Inhibition succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate ubiquinol Ubiquinol (QH2) sdh->ubiquinol ubiquinone Ubiquinone (Q) ubiquinone->sdh etc Electron Transport Chain ubiquinol->etc inhibitor SDH Inhibitor (Pyrazol-5-yl-benzamide) inhibitor->sdh

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents, and pyrazole-based compounds represent a promising avenue for the discovery of new therapeutics.[1][4] This document provides detailed protocols for the synthesis of various pyrazole-based compounds that have demonstrated notable antibacterial activity. The methodologies outlined are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Protocol 1: Synthesis of Pyrazole-1-carbothiohydrazide Derivatives

This protocol describes the synthesis of hydrazone derivatives from pyrazole-1-carbothiohydrazide, which have shown significant antibacterial and antifungal activities.[1] Specifically, the synthesis of 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) is detailed below, a compound that has exhibited potent antimicrobial effects.[1]

Experimental Protocol:

Synthesis of 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a):

  • Diazotization of p-toluidine: A solution of p-toluidine (0.107 g, 1 mmol) in hydrochloric acid (2 M, 1 mL) is cooled to 0-5 °C in an ice bath. A cold solution of sodium nitrite (0.069 g, 1 mmol) in water (1 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept in the ice bath.

  • Coupling Reaction: In a separate beaker, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (1a) (0.172 g, 1 mmol) is dissolved in ethanol (20 mL) and sodium acetate (0.2 g) is added. The solution is cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution is added portion-wise to the pyrazole solution with constant stirring.

  • The reaction mixture is stirred for 2 hours at 0-5 °C.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure compound 21a.

Logical Relationship of Synthesis:

cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Work-up & Purification p_toluidine p-toluidine diazonium_salt p-tolyldiazonium chloride p_toluidine->diazonium_salt 1. Dissolve in HCl, cool to 0-5 °C hcl HCl (2M) na_no2 NaNO2 (aq) na_no2->diazonium_salt 2. Add dropwise product_21a Product 21a diazonium_salt->product_21a 2. Add portion-wise, stir for 2h pyrazole_1a Pyrazole-1-carbothiohydrazide (1a) pyrazole_1a->product_21a 1. Dissolve in Ethanol/NaOAc, cool to 0-5 °C ethanol_naoac Ethanol, Sodium Acetate filtration Filtration product_21a->filtration washing Washing with Water filtration->washing drying Drying washing->drying recrystallization Recrystallization from Ethanol drying->recrystallization pure_product Pure Product 21a recrystallization->pure_product

Caption: Synthesis workflow for compound 21a.

Antibacterial Activity Data:

The antibacterial activity of the synthesized compounds was evaluated using the agar diffusion method, and the Minimum Inhibitory Concentration (MIC) was determined.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Pyrazole Hydrazone Derivatives. [1]

CompoundStaphylococcus aureusBacillus subtilisKlebsiella pneumoniaeEscherichia coli
21a 62.562.5125125
21b 125250250500
21c 125125250250
Chloramphenicol (Standard) 62.562.5125125

Protocol 2: One-Pot Multicomponent Synthesis of Pyrazole Derivatives

This protocol outlines an efficient, one-pot, three-component condensation reaction for the synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles.[2] This method is considered environmentally friendly due to its mild reaction conditions.[2]

Experimental Protocol:
  • A mixture of 3-methyl-1H-pyrazole-5(4H)-one (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared.

  • Propylamine functionalized nanoporous silica (NPS) is added as a heterogeneous solid base catalyst.

  • The reaction is carried out under mild conditions (e.g., stirring at room temperature).

  • After completion of the reaction (monitored by TLC), the catalyst is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., ethanol) to afford the pure product.

Experimental Workflow:

cluster_reactants Reactants pyrazole_one 3-methyl-1H-pyrazole-5(4H)-one reaction One-Pot Reaction (Mild Conditions) pyrazole_one->reaction aldehyde Aromatic Aldehyde aldehyde->reaction malononitrile Malononitrile malononitrile->reaction catalyst Propylamine functionalized NPS catalyst->reaction filtration Catalyst Filtration reaction->filtration concentration Concentration filtration->concentration washing Washing concentration->washing product Pure Pyrano[2,3-c]pyrazole washing->product

Caption: One-pot synthesis of pyrano[2,3-c]pyrazoles.

Antibacterial Activity Data:

Compound 63, synthesized via this method, demonstrated significant antimicrobial activity.

Table 2: Antibacterial Activity of Pyrano[2,3-c]pyrazole (Compound 63). [2]

CompoundStaphylococcus aureus (Inhibition Zone in mm)Bacillus subtilis (Inhibition Zone in mm)
63 High ActivityHigh Activity
Amoxicillin (Standard) Reference ActivityReference Activity

(Note: The original source describes the activity as "best" without providing specific quantitative data in the abstract. The table reflects this qualitative description.)

Protocol 3: Synthesis of Pyrazole-Ciprofloxacin Hybrids

This protocol details the synthesis of hybrid molecules combining the pyrazole scaffold with the well-known antibiotic ciprofloxacin, aiming to develop agents that can overcome antibiotic resistance.[5]

Experimental Protocol:

Synthesis of N-(substituted)-2-chloroacetamide (Intermediate):

  • A solution of a substituted aniline (1 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (10 mL) is cooled to 0 °C.

  • Chloroacetyl chloride (1.2 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction mixture is washed with water, 1N HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the chloroacetamide intermediate.

Synthesis of Pyrazole-Ciprofloxacin Hybrid:

  • To a solution of ciprofloxacin (1 mmol) in DMF (10 mL), potassium carbonate (2 mmol) is added, and the mixture is stirred for 30 minutes.

  • The synthesized N-(substituted)-2-chloroacetamide intermediate (1 mmol) is added to the mixture.

  • The reaction is heated at 80 °C for 8-10 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and purified by column chromatography.

Synthesis Pathway Diagram:

cluster_intermediate Intermediate Synthesis cluster_hybrid Hybrid Synthesis cluster_purification Work-up & Purification aniline Substituted Aniline intermediate N-(substituted)-2-chloroacetamide aniline->intermediate 1. Et3N, DCM, 0°C chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate 2. Add dropwise, stir at RT hybrid_product Pyrazole-Ciprofloxacin Hybrid intermediate->hybrid_product 2. Add intermediate, heat at 80°C ciprofloxacin Ciprofloxacin ciprofloxacin->hybrid_product 1. Stir with K2CO3 in DMF k2co3 K2CO3, DMF workup Pour into ice water, filter hybrid_product->workup chromatography Column Chromatography workup->chromatography pure_hybrid Pure Hybrid Product chromatography->pure_hybrid

References

Application of 3-(1H-pyrazol-5-yl)benzoic acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The pyrazole ring is a critical pharmacophore in modern agrochemical discovery, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. Its versatile structure allows for diverse functionalization, leading to compounds with a wide range of biological activities. 3-(1H-pyrazol-5-yl)benzoic acid is a key intermediate, providing a strategic scaffold for the synthesis of novel agrochemicals. The presence of both a pyrazole ring and a benzoic acid moiety allows for the creation of amide, ester, and other derivatives, which can be tailored to interact with specific biological targets in pests and weeds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemicals, supported by quantitative data from related pyrazole derivatives and visual diagrams of synthetic pathways.

Agrochemical Applications of Pyrazole Derivatives

Pyrazole-based compounds have been successfully developed into various classes of agrochemicals, primarily targeting essential biological processes in fungi, plants, and insects.

Fungicides: A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II, leading to a halt in energy production and subsequent fungal cell death. The pyrazole-carboxamide structure is a key feature of many potent SDHI fungicides.

Herbicides: Pyrazole derivatives have been effectively utilized as herbicides, notably as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS). By targeting these crucial plant enzymes, these herbicides disrupt essential metabolic pathways, leading to weed death.

Insecticides: In the realm of insecticides, pyrazole-containing compounds have been developed to target the nervous system of insects. A notable example includes antagonists of the GABA-gated chloride channel, which cause central nervous system disruption and mortality.

Data Presentation: Efficacy of Pyrazole-Based Agrochemicals

The following tables summarize quantitative data for representative pyrazole-based agrochemicals, demonstrating the potential efficacy of derivatives synthesized from this compound.

Table 1: Fungicidal Activity of Pyrazole-Amide Derivatives

Compound IDTarget PathogenEC50 (mg/L)Reference CompoundEC50 (mg/L) of Ref.Citation
5IIcSclerotinia sclerotiorum0.20Fluxapyroxad0.12[1][2]
5IIcSclerotinia sclerotiorum0.20Boscalid0.11[1]
5IIcValsa mali3.68Fluxapyroxad12.67[1][2]
5IIcValsa mali3.68Boscalid14.83[1]
A36Valsa mali0.37Fluxapyroxad13.3[3]
A27Sclerotinia sclerotiorum0.87--[3]
A27Valsa mali0.71--[3]
A27Botrytis cinerea1.44--[3]
A27Rhizoctonia solani1.78--[3]
A27Phytophthora capsici1.61--[3]
B6Phytophthora capsici0.41Azoxystrobin29.2[3]
B6Phytophthora capsici0.41Dimethomorph0.13[3]

Table 2: Herbicidal Activity of Pyrazole Derivatives

Compound IDTarget WeedActivityEC50 (g/ha)Reference CompoundEC50 (g/ha) of Ref.Citation
8lBarnyard GrassInhibition10.53--[4]
10aBarnyard GrassInhibition10.37--[4]

Table 3: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget PestActivityConcentration (mg/L)Mortality (%)Reference CompoundMortality (%) of Ref.Citation
7hAphis fabaeMortality12.585.7ImidaclopridComparable[5]
IA-8Mythimna separataMortality-Comparable to FluralanerFluralaner-[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemical precursors and final products using this compound as a key starting material.

Protocol 1: Synthesis of 3-(1H-pyrazol-5-yl)benzoyl chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride, a key step for subsequent amidation or esterification.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(1H-pyrazol-5-yl)benzoyl chloride can be used directly in the next step or purified by distillation or crystallization if necessary.

Protocol 2: Synthesis of a Pyrazole-Amide Agrochemical Candidate

This protocol details the amidation of 3-(1H-pyrazol-5-yl)benzoyl chloride with a representative amine to form a potential agrochemical.

Materials and Reagents:

  • 3-(1H-pyrazol-5-yl)benzoyl chloride (from Protocol 1)

  • A selected amine (e.g., 2-amino-4-chloro-6-methylaniline for a hypothetical fungicide) (1.0 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1-1.5 eq)

  • Standard laboratory glassware for reactions and work-up

  • Silica gel for column chromatography

Procedure:

  • Dissolve the selected amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 3-(1H-pyrazol-5-yl)benzoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-amide compound.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key synthetic pathways and logical workflows relevant to the application of this compound in agrochemical synthesis.

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_intermediate Reactive Intermediate cluster_coupling Amide Coupling cluster_product Final Product start This compound activation Activation (e.g., with SOCl₂ or coupling agents) start->activation intermediate 3-(1H-pyrazol-5-yl)benzoyl chloride activation->intermediate coupling Amidation intermediate->coupling amine Selected Amine (e.g., substituted aniline) amine->coupling product Pyrazole-Amide Agrochemical (e.g., Fungicide Candidate) coupling->product

General synthetic workflow for pyrazole-amide agrochemicals.

G cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization cluster_registration Product Development synthesis Synthesis of Pyrazole Derivatives screening High-Throughput Screening synthesis->screening in_vitro In Vitro Assays (EC50 Determination) screening->in_vitro in_vivo In Vivo Greenhouse & Field Trials in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar formulation Formulation Development in_vivo->formulation sar->synthesis toxicology Toxicology & Environmental Studies formulation->toxicology registration Regulatory Approval toxicology->registration

Logical workflow for the discovery of new pyrazole agrochemicals.

G cluster_complexII Mitochondrial Complex II (SDH) cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e⁻ qh2 Ubihydroquinone (QH₂) q->qh2 complexIII Complex III qh2->complexIII sdhi Pyrazole-Amide (SDHI Fungicide) sdhi->sdh Inhibition

Inhibition of Succinate Dehydrogenase (SDH) by pyrazole-amide fungicides.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Antifungal Agents from 3-(1H-Pyrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antifungal evaluation of novel compounds derived from 3-(1H-pyrazol-5-yl)benzoic acid. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and a potential mechanism of action.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Pyrazole-containing compounds have emerged as a promising class of heterocyclic molecules with a wide range of biological activities, including antifungal properties. The pyrazole scaffold is a key component in several commercial fungicides.[1][2] This document outlines the synthesis of a series of novel amide derivatives of this compound and evaluates their in vitro antifungal activity against clinically relevant fungal pathogens. The structure-activity relationship (SAR) is briefly discussed, highlighting the potential of these compounds as leads for new antifungal drug discovery. Benzoic acid derivatives have also been explored for their antifungal capabilities, making the combination of these two pharmacophores a rational approach to developing new antifungal agents.[3][4]

Synthesis of Amide Derivatives of this compound

The general synthetic strategy involves the activation of the carboxylic acid group of this compound, followed by amidation with various substituted anilines. This approach allows for the creation of a diverse library of compounds for antifungal screening.

General Synthetic Scheme

A representative synthetic scheme is outlined below. The key step is the formation of an amide bond between this compound and a selected aniline derivative.

start This compound reagents SOCl₂ or (COCl)₂ in dry DCM start->reagents intermediate Acyl Chloride Intermediate base Et₃N or Pyridine intermediate->base reagents->intermediate aniline Substituted Aniline (R-Ar-NH₂) aniline->base final_product N-Aryl-3-(1H-pyrazol-5-yl)benzamide Derivatives base->final_product compound Pyrazole-Benzamide Derivative sdh Succinate Dehydrogenase (SDH) (Complex II) compound->sdh Inhibition fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc ros ROS Production sdh->ros Dysfunctional Leads to succinate Succinate succinate->sdh Substrate atp ATP Production etc->atp Reduced death Fungal Cell Death atp->death Lack of Energy Leads to ros->death Oxidative Stress Leads to

References

Application Notes and Protocols for 3-(1H-pyrazol-5-yl)benzoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-pyrazol-5-yl)benzoic acid as a versatile ligand in coordination chemistry. The unique bifunctional nature of this ligand, possessing both a pyrazole ring and a carboxylic acid group, allows for the formation of a diverse range of metal-organic frameworks (MOFs) and coordination complexes with tunable properties. This document outlines the synthesis of the ligand, the preparation of its metal complexes, and its applications in areas such as luminescence sensing and catalysis.

Ligand Overview

This compound is a bifunctional organic ligand that can coordinate to metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. This dual functionality enables the formation of stable, multidimensional coordination polymers with interesting structural topologies and potential applications in materials science and medicinal chemistry.

Synthesis of Metal-Organic Frameworks with Lanthanide Ions

Lanthanide metal-organic frameworks (Ln-MOFs) based on this compound have demonstrated significant potential for applications in gas sorption and luminescence sensing. A series of isostructural Ln-MOFs with the general formula [Ln(Hpzbc)₂(NO₃)]·H₂O (where H₂pzbc = this compound) have been synthesized.[1]

Experimental Protocol: Synthesis of [Ln(Hpzbc)₂(NO₃)]·H₂O

This protocol describes a general method for the synthesis of lanthanide-based MOFs using this compound.

Materials:

  • This compound (H₂pzbc)

  • Ln(NO₃)₃·6H₂O (where Ln = Nd, Sm, Eu, Gd, Tb, Er, Yb)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • A mixture of this compound (0.038 g, 0.2 mmol) and the respective lanthanide nitrate hexahydrate (0.1 mmol) is dissolved in a solvent mixture of DMF (8 mL) and deionized water (2 mL).

  • The resulting solution is sealed in a 20 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C in an oven and maintained at this temperature for 72 hours.

  • After 72 hours, the autoclave is slowly cooled to room temperature.

  • The resulting crystals are collected by filtration, washed with DMF and deionized water, and dried in air.

Quantitative Data Summary

The following table summarizes key performance data for the synthesized Ln-MOFs, particularly focusing on the luminescent sensing capabilities of the Europium-based MOF ([Eu(Hpzbc)₂(NO₃)]·H₂O).

ApplicationAnalytePerformance MetricValue
Luminescence Sensing Fe³⁺Detection LimitHigh
Cr₂O₇²⁻Detection LimitHigh
Gas Sorption CO₂SelectivityHigh over N₂ and CH₄

Table 1: Performance data for Ln-MOFs based on this compound. The term "High" for detection limit indicates a strong luminescent response allowing for sensitive detection.[1]

Visualization of Coordination and Application Pathways

Ligand Coordination Modes

The this compound ligand can coordinate to metal centers in various ways, leading to the formation of diverse structural motifs. The following diagram illustrates a potential coordination mode leading to a polymeric structure.

G Potential Coordination of this compound M1 Metal Ion (M) M2 Metal Ion (M) L1 This compound L1->M1 Carboxylate Coordination L1->M2 Pyrazole Coordination L2 This compound L2->M1 Pyrazole Coordination L2->M2 Carboxylate Coordination

Caption: Diagram of potential bridging coordination.

Experimental Workflow for MOF Synthesis and Characterization

The overall process for synthesizing and characterizing these metal-organic frameworks is outlined below.

G Workflow for MOF Synthesis and Analysis cluster_synthesis Synthesis cluster_characterization Characterization & Application start Reactants: Ligand + Metal Salt dissolve Dissolve in DMF/Water start->dissolve react Hydrothermal Reaction (120°C, 72h) dissolve->react cool Cool to Room Temp. react->cool filter Filter and Wash cool->filter product Crystalline MOF filter->product xrd Single-Crystal X-ray Diffraction product->xrd Structural Analysis luminescence Luminescence Spectroscopy product->luminescence Functional Testing sorption Gas Sorption Analysis product->sorption Functional Testing

Caption: Experimental workflow diagram.

General Protocol for Synthesis of Transition Metal Complexes

While specific literature on transition metal complexes of this compound is emerging, general synthetic procedures for related pyrazole-carboxylate ligands can be adapted. The following is a generalized protocol for the synthesis of cobalt(II) complexes.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (2 mmol) in hot ethanol (50 mL).

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in ethanol (20 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If a precipitate does not form immediately, a few drops of triethylamine can be added to deprotonate the carboxylic acid and facilitate coordination.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated complex by filtration, wash with ethanol, and dry under vacuum.

This general procedure can be adapted for other transition metals like zinc, copper, and nickel by using their respective salt precursors.

Potential Applications in Catalysis

Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications. For instance, zinc complexes with pyrazolyl-carboxylate ligands have been investigated for the ring-opening polymerization of ε-caprolactone and D,L-lactide.[2] The combination of a Lewis acidic metal center and the versatile coordination environment provided by the this compound ligand makes these complexes interesting candidates for catalyzing a range of organic transformations.

Logical Pathway for Catalytic Application Development

G Catalytic Application Development Pathway cluster_design Design & Synthesis cluster_screening Catalytic Screening cluster_analysis Analysis & Mechanistic Study synthesis Synthesize Metal Complex (e.g., Zn, Co, Cu) characterization Characterize Structure (Spectroscopy, X-ray) synthesis->characterization reaction Select Target Reaction (e.g., ROP, Oxidation) characterization->reaction testing Test Catalytic Activity reaction->testing optimization Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) testing->optimization kinetics Kinetic Studies optimization->kinetics mechanism Propose Catalytic Cycle kinetics->mechanism

Caption: Development of catalytic applications.

Conclusion

This compound is a highly promising ligand for the construction of functional coordination compounds. Its ability to form stable and porous frameworks with lanthanides opens up avenues for the development of advanced materials for sensing and gas separation. Furthermore, its coordination complexes with transition metals are worthy of exploration for their potential catalytic activities. The protocols and data presented herein provide a solid foundation for researchers to further investigate and exploit the rich coordination chemistry of this versatile ligand.

References

Application Notes and Protocols for the Quantification of 3-(1H-pyrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a molecule of interest in pharmaceutical and agrochemical research, serving as a versatile building block for the synthesis of bioactive compounds such as anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug development and chemical research, including purity assessment, pharmacokinetic studies, and quality control of formulations. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for similar benzoic acid and pyrazole derivatives.

Physicochemical Properties (for method development consideration)
  • Structure: Contains a carboxylic acid group and a pyrazole ring, making it amenable to reversed-phase chromatography.

  • UV Absorbance: The aromatic nature of the benzoic acid and pyrazole moieties allows for sensitive detection using a UV detector.

  • Ionization: The carboxylic acid and pyrazole groups can be ionized, making the compound suitable for mass spectrometry detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine purity analysis and quantification in relatively simple matrices such as pharmaceutical formulations. Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for the analysis of non-volatile and thermally stable compounds like this compound.[3]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution (0.1 mg/mL): Accurately weigh the sample, dissolve it in the diluent (50:50 acetonitrile:water) to a nominal concentration of 0.1 mg/mL, and filter through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Purity can be assessed using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

Quantitative Data Summary (Typical Performance)

The following table summarizes typical validation parameters for HPLC-UV methods for benzoic acid and its derivatives. These values should be experimentally verified for this compound.

ParameterTypical ValueReference
Linearity Range1 - 200 µg/mL[4]
Correlation Coefficient (r²)> 0.999[5][6]
Limit of Detection (LOD)0.4 - 0.8 mg/kg[4][5][7]
Limit of Quantification (LOQ)1.1 - 2.3 µg/mL[4][5][8]
Accuracy (% Recovery)85 - 102%[4][9]
Precision (% RSD)< 2%[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, which is essential for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UPLC for faster analysis):

    • Column: C18 reversed-phase column (e.g., 75 mm x 3.0 mm, 2.2 µm particle size).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.[10]

    • Isocratic Elution: 50% Mobile Phase B (This should be optimized for the specific compound).[10]

    • Total Run Time: 2-5 minutes.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of the standard).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These must be determined by direct infusion of a standard solution of this compound into the mass spectrometer.

    • Collision Energy and other MS parameters: Optimize for the specific MRM transitions.

  • Sample Preparation (for Plasma Samples - Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

Quantitative Data Summary (Typical Performance)

The following table summarizes typical validation parameters for LC-MS/MS methods for related compounds. These values should be experimentally verified.

ParameterTypical ValueReference
Linearity Range0.01 - 50 µg/mL[10]
Correlation Coefficient (r²)> 0.99[10]
Lower Limit of Quantification (LLOQ)0.01 µg/mL[10]
Accuracy (% RE)Within ±15%[10]
Precision (% RSD)< 15%[10]
Extraction Recovery> 80%[10]
Matrix EffectMinimal and compensated by internal standard[10]

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for quantification by HPLC-UV.

Sample Preparation Workflow for LC-MS/MS in Plasma

LCMS_SamplePrep plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Protein precipitation for plasma sample analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-(1H-pyrazol-5-yl)benzoic acid, a key building block in pharmaceutical and medicinal chemistry. The synthesis is approached via a robust and scalable two-step process, commencing with the formation of an enaminone intermediate from 3-acetylbenzoic acid, followed by cyclization with hydrazine hydrate to yield the target pyrazole. Detailed experimental protocols, safety considerations for hazardous reagents, and methods for purification are outlined to ensure high yield and purity suitable for drug development applications.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, this compound, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its bifunctional nature, featuring a reactive pyrazole ring and a carboxylic acid handle, allows for diverse chemical modifications. The presented synthetic strategy is designed for scalability, employing readily available starting materials and well-established chemical transformations.

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed to proceed through a two-step sequence:

  • Step 1: Enaminone Formation. Reaction of 3-acetylbenzoic acid with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the intermediate, 3-(3-(dimethylamino)acryloyl)benzoic acid.

  • Step 2: Pyrazole Cyclization. Cyclization of the enaminone intermediate with hydrazine hydrate to afford the final product, this compound.

Data Presentation

ParameterStep 1: Enaminone FormationStep 2: Pyrazole Cyclization
Starting Material 3-Acetylbenzoic acid3-(3-(Dimethylamino)acryloyl)benzoic acid
Key Reagents N,N-Dimethylformamide dimethyl acetal (DMFDMA)Hydrazine hydrate (64% in water)
Solvent Toluene (or other high-boiling inert solvent)Ethanol
Temperature 110-120 °C (Reflux)78-85 °C (Reflux)
Reaction Time 12-24 hours4-8 hours
Molar Ratio (to starting material) DMFDMA: 1.5 - 2.0 eq.Hydrazine hydrate: 1.1 - 1.5 eq.
Work-up Solvent removal, trituration with non-polar solventAcidification, filtration
Purification CrystallizationRecrystallization
Estimated Yield 85-95%80-90%
Purity (target) >95%>98% (pharmaceutical grade)

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-(3-(Dimethylamino)acryloyl)benzoic acid (Enaminone Intermediate)

Materials:

  • 3-Acetylbenzoic acid (1.0 kg, 6.09 mol)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 kg, 10.07 mol, 1.65 eq.)

  • Toluene (10 L)

  • Hexane (or Heptane) for trituration

  • Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: In a clean and dry large-capacity reaction vessel, charge 3-acetylbenzoic acid (1.0 kg) and toluene (10 L). Start vigorous mechanical stirring to form a slurry.

  • Reagent Addition: Under a nitrogen atmosphere, add N,N-dimethylformamide dimethyl acetal (1.2 kg) to the slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Isolation: To the resulting crude oil or solid, add a sufficient amount of a non-polar solvent like hexane or heptane and stir vigorously. This process, known as trituration, should induce the precipitation of the enaminone product.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Large-Scale Synthesis of this compound

Materials:

  • 3-(3-(Dimethylamino)acryloyl)benzoic acid (from Step 1, assuming 1.2 kg, 5.47 mol)

  • Hydrazine hydrate (64% in water, ~0.39 kg, 7.79 mol, 1.4 eq.)

  • Ethanol (12 L)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: In a large-capacity reaction vessel, dissolve the enaminone intermediate (1.2 kg) in ethanol (12 L) with stirring.

  • Reagent Addition: To the solution, add hydrazine hydrate (0.39 kg) dropwise at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-85 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the enaminone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the product and cause it to precipitate.

  • Isolation: Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation. Collect the solid product by filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or acetic acid/water to yield high-purity this compound. Dry the final product under vacuum at 50-60 °C.

Safety and Handling Considerations

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): DMFDMA is a flammable liquid and should be handled in a well-ventilated fume hood.[2][3] It is corrosive and can cause serious eye damage.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[4][5] All handling should be performed in a designated area within a fume hood.[4] It is crucial to wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and safety goggles with a face shield.[4] Avoid inhalation, ingestion, and skin contact. In case of a spill, evacuate the area and follow established emergency procedures.[4]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrazole Cyclization start 3-Acetylbenzoic Acid reagent1 DMFDMA, Toluene intermediate 3-(3-(Dimethylamino)acryloyl)benzoic acid process1 Reflux (110-120°C) reagent1->process1 process1->intermediate reagent2 Hydrazine Hydrate, Ethanol final_product This compound intermediate->final_product process2 Reflux (78-85°C) reagent2->process2 process2->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Purification

Purification_Logic crude Crude Product (from reaction work-up) dissolve Dissolve in hot solvent (e.g., Ethanol/Water) crude->dissolve cool Slow cooling to room temperature dissolve->cool ice_bath Further cooling in ice bath cool->ice_bath filter Collect crystals by filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product (>98% Purity) dry->pure

Caption: Recrystallization process for the purification of the final product.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-5-yl)benzoic acid.

Troubleshooting Guides

Difficulties during the synthesis of this compound can often be traced back to reaction conditions, reagent quality, or purification methods. This guide addresses common issues in a question-and-answer format.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction between 3-acetylbenzoic acid and hydrazine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature. Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.

    • Solution: The Knorr pyrazole synthesis is often catalyzed by a small amount of acid. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, highly acidic conditions might promote side reactions. A patent for a similar synthesis suggests adjusting the pH to 2-3 during the reaction and then to 7-8 during workup.[1]

  • Formation of Side Products: The presence of side reactions can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details.

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.

    • Solution: this compound is a solid.[2] Ensure complete precipitation from the reaction mixture. Acid-base extraction is a common method for purifying carboxylic acids. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid can be an effective purification strategy. Recrystallization from a suitable solvent system can further enhance purity.

Problem 2: Presence of Multiple Products in the Reaction Mixture

Question: My TLC and/or NMR analysis indicates the presence of multiple products. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common challenge. The primary culprits are often regioisomers and other side-reaction products.

  • Regioisomer Formation: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent can lead to the formation of two regioisomeric pyrazoles. In this synthesis, the desired this compound and the isomeric 3-(1H-pyrazol-3-yl)benzoic acid could potentially be formed.

    • Solution: The regioselectivity of the Knorr synthesis is influenced by steric and electronic factors, as well as reaction conditions. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to improve regioselectivity in some cases.[3] Careful control of pH and temperature can also favor the formation of one isomer over the other.

  • Incomplete Cyclization: The intermediate hydrazone may be present in the final product mixture if the cyclization is not complete.

    • Solution: As mentioned previously, ensure sufficient reaction time and temperature. The addition of a catalytic amount of acid can promote the cyclization step.

  • Other Side Reactions: Depending on the reaction conditions, other side products might form. Please refer to the "Common Side Reactions" section for a more detailed discussion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5][6][7] In the case of this compound, the typical starting materials are 3-acetylbenzoic acid and hydrazine hydrate.

Q2: What are the key parameters to control during the synthesis?

A2: The key parameters to control are:

  • Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate and drive the reaction to completion.

  • pH: A slightly acidic medium generally catalyzes the reaction.

  • Solvent: The choice of solvent can influence reaction rate and regioselectivity. Ethanol is a commonly used solvent.

  • Purity of Starting Materials: Using pure 3-acetylbenzoic acid and hydrazine hydrate is crucial to minimize the formation of impurities.

Q3: How can I purify the final product?

A3: Purification can typically be achieved through a combination of methods:

  • Precipitation: After the reaction, the product may precipitate upon cooling or by adjusting the pH of the reaction mixture.

  • Acid-Base Extraction: As a carboxylic acid, the product can be separated from non-acidic impurities by dissolving it in a basic solution, washing with an organic solvent, and then re-precipitating the acid by lowering the pH.

  • Recrystallization: Recrystallization from a suitable solvent is a standard method for obtaining highly pure crystalline solids.

Common Side Reactions

  • Formation of the Regioisomer: As discussed in the troubleshooting guide, the formation of 3-(1H-pyrazol-3-yl)benzoic acid is a likely side reaction. The initial attack of hydrazine can occur at either the acetyl carbonyl carbon or the carboxylic acid carbon (after in-situ transformation to a more reactive species). However, the ketone carbonyl is generally more electrophilic, favoring the formation of the desired product.

  • Formation of a Pyrazolin-5-one Derivative: If the reaction involves a β-keto ester as the 1,3-dicarbonyl component, the formation of a pyrazolin-5-one is a common outcome.[4] While 3-acetylbenzoic acid is not a β-keto ester, under certain conditions, side reactions leading to similar structures cannot be entirely ruled out.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the reaction time is too short or the temperature is too low.

  • Decarboxylation: Although generally requiring harsh conditions, decarboxylation of the benzoic acid moiety to yield 3-(1H-pyrazol-5-yl)benzene is a potential side reaction, especially if the reaction is carried out at very high temperatures for an extended period.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound from 3-acetylbenzoic acid is not explicitly detailed in the searched literature, the following general procedure is based on the principles of the Knorr pyrazole synthesis and protocols for similar compounds.[1]

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylbenzoic acid (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1-1.5 eq.). Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction. For acid-base extraction, dissolve the crude solid in an aqueous sodium hydroxide solution, wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with hydrochloric acid. The resulting solid can be collected by filtration, washed with water, and dried.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature detailing the yields of this compound and its common side products from a typical Knorr synthesis with 3-acetylbenzoic acid. The following table provides a general overview of factors that can influence the yield and purity.

ParameterConditionExpected Outcome on Yield/PurityRationale
Temperature LowLow yieldIncomplete reaction
High (reflux)Higher yieldDrives reaction to completion
Very High (>150 °C)Potential for decarboxylation, lower yieldPromotes side reactions
pH NeutralSlower reaction, lower yieldLacks acid catalysis for cyclization
Slightly Acidic (catalytic acid)Optimal yieldCatalyzes the cyclization step
Strongly AcidicLower yield, more byproductsCan promote side reactions like furan formation in Paal-Knorr synthesis[8]
Solvent Protic (e.g., Ethanol)Moderate regioselectivityCommon solvent for Knorr synthesis
Aprotic Polar (e.g., DMAc)Potentially higher regioselectivityCan influence the reaction pathway[3]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Acetylbenzoic_Acid 3-Acetylbenzoic Acid Reaction_Vessel Reaction in Ethanol (Reflux, catalytic acid) 3-Acetylbenzoic_Acid->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Acid_Base_Extraction Acid-Base Extraction Filtration->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 3-Acetylbenzoic Acid + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Regioisomer Regioisomer: 3-(1H-pyrazol-3-yl)benzoic acid Start->Regioisomer Alternative Cyclization Desired_Product This compound Hydrazone->Desired_Product Cyclization Incomplete_Cyclization Incomplete Cyclization: Hydrazone remains Hydrazone->Incomplete_Cyclization Stalls Decarboxylation Decarboxylation Product Desired_Product->Decarboxylation High Temp.

Caption: Logical relationships of potential side reactions in the synthesis.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(1H-pyrazol-5-yl)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route covered involves the formation of an enaminone from 3-acetylbenzoic acid, followed by cyclization with hydrazine.

Q1: Why is the initial reaction between 3-acetylbenzoic acid and N,N-dimethylformamide dimethyl acetal (DMF-DMA) showing low conversion to the enaminone intermediate?

A1: Low conversion in this step is often due to suboptimal reaction conditions or reagent quality.

  • Possible Causes:

    • Insufficient Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Poor Quality DMF-DMA: DMF-DMA can degrade upon exposure to moisture. Using old or improperly stored reagent can lead to lower yields.

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Solutions:

    • Temperature Optimization: Gradually increase the reaction temperature, monitoring by TLC. A typical range for this reaction is 50-80 °C.

    • Reagent Quality: Use freshly opened or distilled DMF-DMA for best results.

    • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time.

Q2: During the cyclization step with hydrazine, I am observing the formation of multiple products. How can I improve the selectivity for the desired pyrazole?

A2: The formation of side products during cyclization is a common issue, often related to the reaction pH and temperature.

  • Possible Causes:

    • Incorrect pH: The pH of the reaction mixture can influence the regioselectivity of the cyclization.

    • High Reaction Temperature: Excessive heat can lead to the formation of undesired isomers or decomposition of the product.

    • Presence of Impurities: Impurities from the previous step can lead to side reactions.

  • Solutions:

    • pH Control: The reaction is often carried out in a slightly acidic medium, which can be achieved by using hydrazine salts (e.g., hydrazine sulfate or hydrochloride) or by adding a catalytic amount of acid like acetic acid.

    • Temperature Management: Maintain a controlled temperature, often starting at room temperature and gently refluxing if necessary.

    • Purification of Intermediate: Ensure the enaminone intermediate is of high purity before proceeding to the cyclization step.

Q3: The final product, this compound, is difficult to purify. What are the recommended purification methods?

A3: Purification challenges often arise from the presence of starting materials, regioisomers, or by-products.

  • Common Impurities:

    • Unreacted enaminone intermediate.

    • Hydrazine starting material.

    • Regioisomers of the pyrazole.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol, methanol, or water-ethanol mixtures.[1]

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary significantly based on the specific protocol and optimization. However, a multi-step synthesis of this nature can be expected to have an overall yield in the range of 60-80% under optimized conditions. Individual step yields are typically higher.

Q2: Can I use a substituted hydrazine in the cyclization step?

A2: Yes, using a substituted hydrazine (e.g., phenylhydrazine) will result in an N-substituted pyrazole.[2] This can be a useful strategy if the N-H pyrazole is not the desired final product.

Q3: My final product shows low solubility. How can I improve this for biological assays?

A3: The carboxylic acid group can be converted to a more soluble salt form (e.g., sodium or potassium salt) by treatment with a suitable base. Alternatively, esterification of the carboxylic acid can also increase solubility in organic solvents.

Q4: How can I confirm the correct regiochemistry of the final product?

A4: The regiochemistry of the pyrazole ring can be confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can establish correlations between the pyrazole protons and the carbons of the benzoic acid moiety.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

experimental_workflow Synthesis Workflow for this compound cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification start 3-Acetylbenzoic Acid step1 Reaction in Toluene (Heat) start->step1 reagent1 DMF-DMA reagent1->step1 intermediate Enaminone Intermediate step1->intermediate reagent2 Hydrazine Hydrate step2 Reaction in Ethanol (Reflux) reagent2->step2 product_crude Crude Product step2->product_crude intermediate_ref->step2 purification Recrystallization or Column Chromatography final_product This compound purification->final_product product_crude_ref->purification

Caption: A typical three-step workflow for the synthesis of this compound.

Data Presentation: Reaction Parameter Optimization

The following table presents a summary of how different reaction parameters can affect the yield of the cyclization step. The data is representative for this type of reaction and should be used as a starting point for optimization.

EntrySolventCatalyst (equiv.)Temperature (°C)Time (h)Yield (%)
1EthanolNone80665
2EthanolAcetic Acid (0.1)80478
3TolueneAcetic Acid (0.1)110472
4Dioxanep-TsOH (0.05)100575
5EthanolAcetic Acid (0.1)60870

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3-(dimethylamino)acryloyl)benzoic acid (Enaminone Intermediate)

  • To a solution of 3-acetylbenzoic acid (1.0 eq) in toluene (5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

  • Wash the crude product with a cold non-polar solvent like hexane to remove impurities.

  • Dry the solid under vacuum to obtain the enaminone intermediate.

Protocol 2: Synthesis of this compound

  • Dissolve the enaminone intermediate (1.0 eq) in ethanol (10 mL/g).

  • Add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (around 80 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the enaminone spot disappears.

  • Cool the reaction mixture to room temperature and then place in an ice bath to facilitate precipitation.

  • Filter the precipitated solid and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Signaling Pathway

The following diagram illustrates a logical troubleshooting pathway for low yield in the overall synthesis.

troubleshooting_pathway Troubleshooting Pathway for Low Yield cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues start Low Overall Yield check_step1 Analyze Step 1 Product (Enaminone) start->check_step1 check_step2 Analyze Step 2 Product (Crude Pyrazole) check_step1->check_step2 Yield & Purity OK step1_low_yield Low Yield/ Incomplete Reaction check_step1->step1_low_yield Low Yield step1_impure Impure Enaminone check_step1->step1_impure Impure step2_low_yield Low Yield/ Side Products check_step2->step2_low_yield Low Yield step2_purification Purification Loss check_step2->step2_purification Purification Issues optimize_step1 Optimize Step 1: - Increase Temp/Time - Check DMF-DMA quality step1_low_yield->optimize_step1 Solution purify_intermediate Purify Enaminone before Step 2 step1_impure->purify_intermediate Solution optimize_step2 Optimize Step 2: - Adjust pH (add acid) - Control Temperature step2_low_yield->optimize_step2 Solution optimize_purification Optimize Purification: - Different Recrystallization Solvent - Acid/Base Extraction step2_purification->optimize_purification Solution

References

Technical Support Center: Purification of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(1H-pyrazol-5-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors to the pyrazole ring or the benzoic acid moiety.

  • Regioisomers: The synthesis of substituted pyrazoles can sometimes yield regioisomers, such as 3-(1H-pyrazol-3-yl)benzoic acid, which can be challenging to separate.[1]

  • By-products from coupling reactions: If coupling reagents are used, their by-products can be a source of contamination.[1]

  • Hydrolysis products: Under certain conditions, related ester or amide functionalities could hydrolyze to the carboxylic acid.

Q2: My purified product shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. It is recommended to re-purify the compound.

Q3: During column chromatography, my compound is streaking or "tailing" on the TLC plate and the column. How can I resolve this?

A3: Tailing of carboxylic acids on silica gel is a frequent issue, often caused by the interaction of the acidic proton with the slightly acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This helps to keep the carboxylic acid in its protonated, less polar form, resulting in sharper bands and improved separation.

Q4: I'm having trouble inducing crystallization during recrystallization. What steps can I take?

A4: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.[2]

  • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Reducing the volume of the solvent: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of your compound.

  • Cooling to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a different recrystallization solvent or a solvent system where the compound has lower solubility when cold.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[3]
Co-elution of impurities during column chromatography The polarity of the eluent is too high.Start with a less polar eluent system and gradually increase the polarity (gradient elution).[1]
The column is overloaded with the crude product.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Oily product instead of solid after purification Presence of impurities that inhibit crystallization.Re-purify the oil using column chromatography to remove the impurities.[1]
Residual solvent.Dry the product under high vacuum for an extended period, possibly with gentle heating.

Quantitative Data

Estimated Solubility of this compound in Common Solvents

The following table provides estimated solubility data to aid in the selection of solvents for purification. Note: This data is estimated based on the general properties of benzoic acid and pyrazole derivatives and should be confirmed experimentally.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability for Recrystallization
WaterLowModerateGood
EthanolModerateHighPotentially suitable in a co-solvent system (e.g., with water)
MethanolModerateHighPotentially suitable in a co-solvent system
Ethyl AcetateLow-ModerateHighGood
HexaneVery LowVery LowGood as an anti-solvent
DichloromethaneLow-ModerateHighPotentially suitable
AcetoneHighVery HighPoor (too soluble)

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot water and heat the mixture with stirring until the solid is completely dissolved.[2][4] If the compound has low water solubility, a co-solvent system like ethanol/water or methanol/water can be used. In this case, dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot alcohol to redissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

This protocol is a general guideline and the solvent system should be optimized using Thin Layer Chromatography (TLC) first.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. To address potential tailing, a small amount of acetic acid (e.g., 0.5%) can be added to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully load this powder onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution of the compounds using TLC.[1]

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher affinity for the stationary phase.[1]

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Analysis (TLC, MP, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->Recrystallization Impure Analysis->ColumnChromatography Impure Analysis->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Problem What is the problem? Start->Problem LowYield Low Yield after Recrystallization Problem->LowYield Low Yield Tailing Tailing in Chromatography Problem->Tailing Tailing NoCrystals No Crystals Formed Problem->NoCrystals No Crystals ImpureProduct Product Still Impure Problem->ImpureProduct Still Impure Solubility Check solvent suitability. Use less solvent. LowYield->Solubility AddAcid Add 0.1-1% acetic acid to eluent. Tailing->AddAcid InduceCrystallization Scratch flask, seed, or reduce solvent volume. NoCrystals->InduceCrystallization RePurify Re-purify using alternative method (e.g., column chromatography if recrystallization failed). ImpureProduct->RePurify

Caption: Troubleshooting decision tree for common purification issues.

References

troubleshooting low yield in pyrazole synthesis from chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the synthesis of pyrazoles from chalcones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can result from several factors, including incomplete reactions, formation of side products, suboptimal reaction conditions, or issues with starting materials. Here are the primary areas to investigate:

  • Incomplete Reaction: The starting materials may not be fully consumed.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are often critical.

    • Troubleshooting: For reactions involving chalcones and hydrazine, an acid catalyst like glacial acetic acid is commonly used to facilitate the cyclization.[2][3] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to enhance yields.[1] Experiment with different catalysts or adjust the concentration of the existing one.

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[1]

    • Troubleshooting: Modifying the reaction temperature or catalyst can minimize side reactions. If the chalcone has other reactive functional groups (e.g., a phenolic hydroxyl), protecting them before the reaction may be necessary to prevent unwanted side reactions.[4]

  • Purity of Starting Materials: Impurities in the chalcone or hydrazine derivative can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your chalcones and hydrazines using appropriate analytical techniques (NMR, melting point) and purify them if necessary before starting the synthesis.

  • Purification Losses: Significant product loss can occur during workup and purification steps.

    • Troubleshooting: Optimize your purification method. If using silica gel chromatography, deactivating the silica with triethylamine can prevent the loss of the pyrazole compound on the column.[5] Recrystallization from a suitable solvent system, such as ethanol/water or methanol, is often an effective method for purifying pyrazoles and can provide a good yield.[5]

Q2: My reaction is complete according to TLC, but the isolated yield is poor. What could be the problem?

A2: This scenario strongly suggests that product is being lost during the workup or purification stages.

  • Workup Issues: The pyrazole product might have some solubility in the aqueous phase during extraction, or it may be sensitive to the pH of the wash solutions.

    • Troubleshooting: Minimize aqueous washes or perform a back-extraction of the aqueous layers. Ensure the pH during workup is appropriate for your specific pyrazole's stability.

  • Purification Method: Column chromatography on silica gel can sometimes lead to product loss, as pyrazoles can bind to the acidic silica.

    • Troubleshooting: Consider deactivating the silica gel with a base like triethylamine before running the column.[5] Alternatively, explore other purification techniques such as recrystallization, precipitation by changing solvent polarity, or using a different stationary phase like C-18 reversed-phase silica.[5]

Q3: How do I choose the right solvent and temperature for the reaction?

A3: The choice of solvent and temperature depends on the specific chalcone and hydrazine derivative used.

  • Solvents: Ethanol, methanol, and glacial acetic acid are the most commonly used solvents.[3][6] Acetic acid often serves as both the solvent and the catalyst.[2][6]

  • Temperature: Many pyrazole syntheses require heating. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[4][6] Reaction temperatures can range from room temperature to 80°C or higher, with reaction times varying from a few hours to 48 hours.[2][7] It is recommended to start with conditions reported for similar substrates and optimize from there.

Q4: Can ultrasound or microwave irradiation improve my yield?

A4: Yes, non-conventional energy sources can be highly effective.

  • Ultrasound Irradiation: Synthesizing 1,3,5-triaryl-2-pyrazolines in acetic acid under ultrasound irradiation at room temperature has been shown to produce high yields in relatively short reaction times (60-180 minutes).[8]

  • Microwave Synthesis: Microwave-assisted synthesis is also a well-established method for improving yields and dramatically reducing reaction times.[1]

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize quantitative data from studies on pyrazole synthesis.

Table 1: Effect of Catalyst Loading on Pyrazoline Yield

EntryCatalyst (Na-ACE) Amount (% wt.)Yield (%)
11055
21560
32064
42561

Data adapted from a study on the synthesis of a pyrazoline derivative using a heterogeneous catalyst (Sodium on Activated Chicken Eggshells).[9]

Table 2: Reported Yields for Pyrazole Synthesis under Various Conditions

Chalcone ReactantHydrazine ReactantSolvent / CatalystConditionsYield (%)Reference
Adamantyl chalconePhenylhydrazine hydrochlorideAcetic acid / Sodium acetate80°C, 48 h70-90[7]
Substituted ChalconesPhenylhydrazine hydrochlorideAcetic acid / Sodium acetateUltrasound83-96[8]
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-onePhenylhydrazineGlacial Acetic AcidReflux, 75-80°C, 4 h66.57[2]
Benzaldehyde & Acetophenone derived chalconeHydrazine hydrate (99%)Glacial Acetic AcidReflux, 6.5 hExcellent[3]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolines in Acetic Acid

This protocol is a generalized procedure based on common literature methods.[2][6][7]

  • Dissolution: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and a substituted hydrazine hydrochloride (1.0 mmol) in a suitable solvent such as glacial acetic acid or an acetic acid/water mixture (e.g., 2:1 v/v).

  • Addition of Base (if using hydrochloride salt): Add a mild base like sodium acetate (0.2 mmol) to neutralize the hydrochloride salt.[7]

  • Reaction: Stir the mixture and heat to reflux (typically 80°C) for 4 to 48 hours.[2][7] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation: The solid product that precipitates is collected by vacuum filtration. If no solid forms, the product may be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is washed, dried, and then purified, typically by recrystallization from ethanol or methanol.[6]

Protocol 2: Base-Catalyzed Synthesis of Chalcone Precursor

This protocol describes the synthesis of the chalcone starting material.[3]

  • Preparation of Catalyst: Prepare a solution of methanolic sodium hydroxide (e.g., 10g NaOH in 50 mL methanol).[3]

  • Reaction Mixture: In a flask kept in an ice bath (0°C), mix the substituted acetophenone (1 mmol) and substituted benzaldehyde (1.1 mmol) in methanol (10 mL).

  • Condensation: Add the methanolic NaOH solution (6 mL) to the mixture and stir at 0°C for 10 hours. Monitor the reaction by TLC.

  • Neutralization: Once the starting materials are consumed, neutralize the reaction mixture with dilute HCl (0.1 N).

  • Isolation & Purification: Collect the precipitated chalcone by filtration, wash with water, and dry. The crude chalcone can be purified by recrystallization.

Visual Guides

The following diagrams illustrate the general workflow and a troubleshooting decision-making process for pyrazole synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Chalcone Chalcone Reaction Cyclocondensation (Solvent, Catalyst, Heat) Chalcone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Workup Quenching / Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Pyrazole Pure Pyrazole Purification->Pyrazole

Caption: General experimental workflow for pyrazole synthesis.

G Start Low Yield Observed CheckComplete Is reaction complete? (Monitor by TLC/LC-MS) Start->CheckComplete Incomplete Action: Increase Time / Temp Consider Microwave/Ultrasound CheckComplete->Incomplete No CheckSideProducts Are side products present? CheckComplete->CheckSideProducts Yes Success Yield Improved Incomplete->Success SideProducts Action: Optimize Catalyst Protect Functional Groups CheckSideProducts->SideProducts Yes CheckWorkup Check Workup & Purification Losses CheckSideProducts->CheckWorkup No SideProducts->Success WorkupLoss Action: Optimize Purification (e.g., Deactivate Silica, Recrystallize) CheckWorkup->WorkupLoss Yes CheckReagents Action: Verify Purity of Starting Materials CheckWorkup->CheckReagents No WorkupLoss->Success CheckReagents->Success

References

Technical Support Center: Optimization of Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the optimization of pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazole ring?

A1: The most prevalent and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields can arise from several factors including incomplete reactions, the formation of side products, or suboptimal reaction conditions. The purity of the starting materials, especially the hydrazine derivative which can degrade over time, is critical. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to ensure completion.

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine. The initial nucleophilic attack can occur at either of the two different carbonyl carbons. Regioselectivity is influenced by the steric and electronic properties of the substituents, as well as reaction conditions. Adjusting the pH or changing the solvent can significantly impact the outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in certain cases.

Q4: My reaction mixture has turned dark yellow or red. What could be the cause?

A4: Discoloration is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates. This is particularly common when using hydrazine salts like phenylhydrazine hydrochloride. The reaction mixture can become acidic, which may promote the formation of these colored byproducts.

Q5: What are the best general-purpose solvents for pyrazole synthesis?

A5: Polar protic solvents like ethanol are commonly used, especially for reactions involving aryl hydrazine hydrochlorides, as they can enhance the nucleophilicity of the hydrazine. However, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have also been found to be effective and can sometimes provide better results in terms of yield and regioselectivity.

Troubleshooting Guides
Issue 1: Low Product Yield

Low conversion is a frequent obstacle. A systematic approach can help identify and resolve the underlying cause.

Low_Yield_Troubleshooting Start Low Pyrazole Yield Observed CheckPurity Assess Purity of Starting Materials (Dicarbonyl & Hydrazine) Start->CheckPurity Impure Purity is Low CheckPurity->Impure PurifyReagents Purify/Replace Reagents (Use fresh hydrazine) Impure->PurifyReagents Yes ReviewConditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) Impure->ReviewConditions No PurifyReagents->ReviewConditions Suboptimal Conditions Suboptimal? ReviewConditions->Suboptimal Optimize Systematically Optimize: - Increase Temp/Time - Screen Solvents/Catalysts - Use Microwave Synthesis Suboptimal->Optimize Yes MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Suboptimal->MonitorReaction No Optimize->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime Yes CheckSideProducts Analyze for Side Products (NMR of crude mixture) Incomplete->CheckSideProducts No IncreaseTime->MonitorReaction SideProducts Side Products Present? CheckSideProducts->SideProducts ModifyConditions Modify Conditions to Minimize Side Reactions (e.g., adjust pH, change solvent) SideProducts->ModifyConditions Yes End Improved Yield SideProducts->End No ModifyConditions->End

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Issue 2: Poor Regioselectivity

Formation of isomeric pyrazoles is a classic problem with unsymmetrical starting materials. The following steps can help favor the desired product.

Regioselectivity_Logic Start Regioisomeric Mixture Observed Analyze Analyze Substrates: Unsymmetrical 1,3-Dicarbonyl or Substituted Hydrazine? Start->Analyze Decision Are Steric/Electronic Differences Significant? Analyze->Decision Solvent Optimize Solvent System Decision->Solvent No / Minor pH Adjust Reaction pH Decision->pH Yes / Major SolventOptions Screen Solvents: - Protic (Ethanol) - Aprotic (DMF, DMAc) - Fluorinated Alcohols (TFE, HFIP) for improved selectivity Solvent->SolventOptions Solvent->pH pHOptions Test pH Conditions: - Acidic (e.g., Acetic Acid) - Neutral - Mildly Basic (e.g., NaOAc) (if using hydrazine salt) pH->pHOptions Temp Modify Temperature pH->Temp TempOptions Vary Temperature: Lower temperature may favor kinetic product, while higher temperature may favor thermodynamic product. Temp->TempOptions End Single Regioisomer Enriched Temp->End

Caption: Logic for improving pyrazole regioselectivity.

Issue 3: Product Purification Challenges

Even with a good yield, isolating the pure pyrazole can be difficult.

  • Problem: Oily or impure solid product after solvent removal.

  • Solution 1: Recrystallization. This is the most common and effective method for purifying solid pyrazoles. The key is selecting the right solvent.

    • Start with common single solvents like ethanol, methanol, or ethyl acetate.

    • If a single solvent is not effective, try a mixed solvent system (e.g., dissolve the crude product in a hot "good" solvent like ethanol and add a "poor" solvent like water or hexane until turbidity appears, then cool slowly).

  • Problem: Colored impurities persist after recrystallization.

  • Solution 2: Activated Charcoal Treatment. Before the hot filtration step in recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal.

  • Problem: Product is an oil or regioisomers are difficult to separate.

  • Solution 3: Column Chromatography. Silica gel chromatography is a standard method.

    • If your pyrazole is basic and sticks to the silica gel, you can deactivate the silica by using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

    • Reversed-phase (C18) chromatography can be an alternative for certain compounds.

Data Summary Tables
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis

This table summarizes the general effects of key parameters on reaction outcomes. The specific impact will be substrate-dependent.

ParameterCondition VariedTypical Effect on YieldTypical Effect on RegioselectivityCitation
Temperature Increased from RT to RefluxGenerally increases reaction rate and yield.Can change; may favor thermodynamic product.
Catalyst Acid (e.g., AcOH) vs. NoneAcid catalyst often required, increases yield.pH change can significantly alter the major isomer.
Solvent Ethanol vs. TFE/HFIPYield is substrate-dependent.Fluorinated alcohols can dramatically increase selectivity.
Method Conventional Heating vs. MicrowaveMicrowave irradiation often leads to higher yields.Can influence product distribution.
Table 2: Optimization of Microwave-Assisted Pyrazolone Synthesis

Data for the one-pot synthesis of a 4-arylidenepyrazolone derivative, demonstrating the optimization of microwave power and time.

EntryPower (W)Time (min)Yield (%)
1280520
2420567
3560554
4420 10 71
54201562

This data illustrates that intermediate power (420 W) for a moderate time (10 min) gave the optimal yield for this specific reaction.

Experimental Protocols & Methodologies
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Thermal)

This protocol describes a standard method for synthesizing a substituted pyrazole.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base like sodium acetate (1.1 eq) may be added to neutralize the acid.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress periodically by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by vacuum filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid, alternative synthesis method.

  • Setup: In a 10 mL microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol).

  • Solvent/Catalyst: Add a solvent that also serves as a catalyst, such as glacial acetic acid (3-5 mL).

  • Reaction: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes). Note: Microwave conditions must be optimized for specific substrates.

  • Work-up: After the reaction, allow the vessel to cool completely to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Further purification can be achieved by recrystallization.

Reaction Mechanism & Workflow Diagrams

Knorr_Mechanism General Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Attack 1. Nucleophilic Attack (Hydrazine on a Carbonyl) Dicarbonyl->Attack Hydrazine Hydrazine Derivative Hydrazine->Attack Condensation 2. Condensation (-H₂O) Forms Hydrazone/Enamine Intermediate Attack->Condensation Cyclization 3. Intramolecular Cyclization (Second N attacks remaining Carbonyl) Condensation->Cyclization Dehydration 4. Dehydration (-H₂O) Aromatization Cyclization->Dehydration Pyrazole Aromatic Pyrazole Ring Dehydration->Pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of substituted pyrazoles. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of substituted pyrazoles, with a focus on resolving issues related to regioisomer formation.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Potential Cause: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single regioisomer under the current reaction conditions.[1]

  • Solution 1: Solvent Optimization: The choice of solvent can significantly influence regioselectivity.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity in the formation of pyrazoles.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[3]

  • Solution 2: pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1]

    • Under acidic conditions (e.g., using a catalytic amount of acetic acid), the more basic nitrogen atom of the substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

    • Under basic conditions, the inherently more nucleophilic nitrogen atom of the substituted hydrazine is more likely to initiate the reaction.[4]

  • Solution 3: Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[1] Experimenting with different temperatures, from room temperature to reflux, may favor the formation of one isomer over the other.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Potential Cause: The intrinsic electronic and steric properties of your starting materials are directing the reaction to the undesired product under standard conditions. For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group, leading to the 3-CF₃ pyrazole, which may not be the desired isomer.[4]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route: Instead of relying on the subtle directing effects in a Knorr-type synthesis, consider a method that offers unambiguous regiochemical control. The use of β-enaminones, where one carbonyl is masked as an enamine, can direct the cyclization to proceed with high regioselectivity.[4] The difference in reactivity between the ketone and the enamine functionalities directs the initial attack of the hydrazine.[1]

  • Solution 2: Alternative Synthetic Strategies: Explore alternative synthetic methods that are known to be highly regioselective, such as 1,3-dipolar cycloadditions.[1]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Potential Cause: The reaction conditions were not optimized for regioselectivity, resulting in the formation of a mixture of pyrazole regioisomers.

  • Solution: Chromatographic Separation: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1]

    • TLC Analysis: Before attempting a column, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to isolate the individual regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can yield multiple products.[4] In the synthesis of substituted pyrazoles, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][5] Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4][5]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role.[5] Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4] Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine can be protonated, altering its nucleophilicity and influencing the initial site of attack.[1][4]

  • Solvent: The choice of solvent can have a profound impact on regioselectivity.[1] As mentioned in the troubleshooting guide, fluorinated alcohols like TFE and HFIP can significantly enhance regioselectivity.[3]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of regioisomers.[2]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to circumvent the regioselectivity issues inherent in the classical Knorr synthesis. Key alternatives include:

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl group is masked as an enamine, provides excellent regiocontrol.[4] The difference in reactivity between the ketone and the enamine functionalities directs the cyclization to proceed in a highly selective manner.[1]

  • 1,3-Dipolar Cycloadditions: This method offers a highly regioselective route to pyrazoles and is a powerful alternative to condensation reactions.[1]

  • Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can not only reduce reaction times and improve yields but also favor the formation of the thermodynamically more stable regioisomer.[4]

Data Presentation

The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis, highlighting the effect of different solvents and substituents.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-Aryl-4,4,4-trifluoro-1,3-butanediones and Hydrazines.

EntryHydrazineSolventRatio of Regioisomers (A:B)
1PhCF₃MethylhydrazineEtOH85:15
2PhCF₃MethylhydrazineTFE97:3
3PhCF₃MethylhydrazineHFIP>99:1
44-MeO-PhCF₃PhenylhydrazineEtOH70:30
54-MeO-PhCF₃PhenylhydrazineTFE95:5
64-MeO-PhCF₃PhenylhydrazineHFIP>99:1

Regioisomer A corresponds to the pyrazole with the N-substituted nitrogen adjacent to the R¹ group, and Regioisomer B has the N-substituted nitrogen adjacent to the R² group.

Experimental Protocols

Protocol 1: General Procedure for Knorr Condensation with Enhanced Regioselectivity using Fluorinated Alcohols.

This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, favoring the formation of a single regioisomer through the use of a fluorinated solvent.[4]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP or TFE (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles.

This protocol describes a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Knorr_Pyrazole_Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediateA Hydrazone Intermediate A dicarbonyl->intermediateA Attack at C1 intermediateB Hydrazone Intermediate B dicarbonyl->intermediateB Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediateA hydrazine->intermediateB regioisomerA Regioisomer A intermediateA->regioisomerA Cyclization regioisomerB Regioisomer B intermediateB->regioisomerB Cyclization

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Troubleshooting_Workflow start Start: Poor Regioselectivity (Mixture of Isomers) solvent Optimize Solvent (e.g., TFE, HFIP) start->solvent ph Adjust Reaction pH (Acidic/Basic Catalysis) solvent->ph No / Minor Improvement separation Separate Isomers via Column Chromatography solvent->separation Sufficient Improvement temp Vary Reaction Temperature ph->temp No / Minor Improvement ph->separation Sufficient Improvement alt_route Consider Alternative Synthetic Route (e.g., β-enaminones) temp->alt_route Still Poor Selectivity temp->separation Sufficient Improvement end End: Desired Regioisomer Obtained alt_route->end separation->end

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Purification of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3-(1H-pyrazol-5-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 3-acetylbenzoic acid and hydrazine.

  • Regioisomers: The most common regioisomer is 3-(1H-pyrazol-3-yl)benzoic acid, which can be challenging to separate due to its similar physical properties.

  • Reaction By-products: Depending on the synthetic route, various side-products can form.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q2: My purified product shows a broad melting point and/or complex NMR spectrum. What is the likely issue?

A2: A broad melting point and complex Nuclear Magnetic Resonance (NMR) spectrum typically indicate the presence of impurities. The most probable impurity is the 3-(1H-pyrazol-3-yl)benzoic acid regioisomer. Residual solvents can also contribute to these observations.

Q3: I am having difficulty removing the 3-(1H-pyrazol-3-yl)benzoic acid regioisomer. What is the best approach?

A3: Separating regioisomers can be challenging. A combination of techniques is often most effective. Meticulous column chromatography with a shallow solvent gradient is typically the most successful method. Multiple recrystallizations from a carefully selected solvent system may also be necessary.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A4: "Oiling out" occurs when the compound precipitates from the solution above its melting point. To address this, you can try the following:

  • Increase the solvent volume: This lowers the saturation point.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: Experiment with solvent/anti-solvent combinations.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling.Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Significant amount of product remains in the mother liquor.The chosen solvent is too good at room temperature.Try a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.
Product is lost during hot filtration.Premature crystallization on the filter funnel.Use a pre-heated filter funnel and keep the solution at a boil during filtration.
Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of the desired product and impurities.Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TTC) to achieve a greater difference in Rf values. An Rf value of 0.2-0.4 for the desired compound is often a good starting point.[1]
Overloading the column.Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Tailing of spots on TLC and column.Compound is too polar for the solvent system.Add a small amount of a polar modifier like acetic acid or methanol to the eluent.
The compound is acidic.A small amount of acetic acid in the mobile phase can improve peak shape for acidic compounds like benzoic acid derivatives.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Crude this compound
Solvent System Purity of Crystals (%) Recovery Yield (%) Notes
Water85-9070-80Good for removing highly polar and non-polar impurities. May require a large volume of solvent.
Ethanol/Water (e.g., 1:1)90-9565-75Provides a good balance of solubility and insolubility. The ratio may need optimization.
Ethyl Acetate/Hexane92-9760-70Effective for removing the regioisomer, but optimization of the solvent ratio is critical.
Isopropanol88-9375-85Good single-solvent option with moderate effectiveness against the regioisomer.

Note: Purity was determined by HPLC analysis. These values are representative and may vary depending on the initial purity of the crude material.

Table 2: TLC Analysis of this compound and Key Impurities
Compound Rf Value (Ethyl Acetate/Hexane/Acetic Acid - 50:50:1)
This compound (Product)0.45
3-(1H-pyrazol-3-yl)benzoic acid (Regioisomer)0.52
3-acetylbenzoic acid (Starting Material)0.65

Stationary Phase: Silica Gel 60 F254

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the turbidity just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexane/ethyl acetate.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity.

  • Sample Loading: Dissolve 1.0 g of crude product in a minimal amount of dichloromethane and adsorb it onto 2-3 g of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a solvent system of 90:10 hexane/ethyl acetate with 0.5% acetic acid.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 90:10 Hexane/Ethyl Acetate (2 column volumes)

    • 80:20 Hexane/Ethyl Acetate (4 column volumes)

    • 70:30 Hexane/Ethyl Acetate (4 column volumes)

    • 50:50 Hexane/Ethyl Acetate (until the product has eluted)

  • Fraction Collection: Collect fractions and monitor the composition by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product_recryst Pure Product (Recrystallization) drying->pure_product_recryst sample_loading Sample Adsorption and Loading column_chromatography->sample_loading gradient_elution Gradient Elution sample_loading->gradient_elution fraction_collection Fraction Collection and TLC Analysis gradient_elution->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product_column Pure Product (Column Chromatography) solvent_evaporation->pure_product_column troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization check_purity_1 Check Purity (TLC/HPLC/NMR) recrystallization->check_purity_1 pure_product Pure Product check_purity_1->pure_product Purity > 98% column_chromatography Perform Column Chromatography check_purity_1->column_chromatography Purity < 98% check_purity_2 Check Purity (TLC/HPLC/NMR) column_chromatography->check_purity_2 check_purity_2->pure_product Purity > 98% repeat_chromatography Repeat Chromatography with Optimized Conditions check_purity_2->repeat_chromatography Purity < 98% consider_derivatization Consider Derivatization or Alternative Synthesis check_purity_2->consider_derivatization Still Impure repeat_chromatography->check_purity_2

References

preventing byproduct formation in pyrazole carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole carboxylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazole carboxylic acids?

A1: Several robust methods are available, with the choice depending on the desired substitution pattern and available starting materials. The most prevalent routes include:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a hydrazine derivative. It is widely used due to the ready availability of starting materials.

  • Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones): The reaction of chalcones with hydrazine hydrate can yield pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles.

  • 'One-Pot' Synthesis from Arenes and Carboxylic Acids: This efficient method proceeds via the successive formation of ketones and β-diketones, followed by cyclization with hydrazine.[1]

Q2: My Knorr synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric hindrance, the electronic properties of the substituents, and the reaction pH. Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group. Additionally, electron-withdrawing groups can activate the adjacent carbonyl group towards attack. The reaction pH can also alter the nucleophilicity of the hydrazine nitrogens.

Q3: I am observing a persistent yellow or red discoloration in my reaction mixture. What is the cause and how can I prevent it?

A3: Discoloration, particularly in Knorr syntheses using hydrazine salts like phenylhydrazine hydrochloride, is often due to the formation of colored impurities from the hydrazine starting material. To mitigate this, consider using a freshly purified hydrazine and adding a non-nucleophilic base, such as triethylamine or potassium acetate, to neutralize any acid that may promote the formation of colored byproducts.

Q4: Besides regioisomers, what other byproducts should I be aware of?

A4: Depending on the specific substrates and reaction conditions, other byproducts can include:

  • Pyrazolines: These are non-aromatic dihydro-pyrazole derivatives that can form as intermediates, especially in syntheses starting from α,β-unsaturated carbonyls. Incomplete oxidation will result in their presence in the final product.

  • Pyridazinones: These six-membered heterocyclic compounds can sometimes form as byproducts, particularly when using β-ketoesters.

  • 1,2-Diazepines: Under certain conditions, ring expansion can occur, leading to the formation of seven-membered 1,2-diazepine rings.[2][3][4]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproducts

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows two or more isomeric pyrazole species.

  • Difficulty in purifying the desired product by crystallization or column chromatography due to similar physical properties of the isomers.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Solutions
Similar Steric and Electronic Environment of Carbonyls Modify the 1,3-dicarbonyl substrate to increase the steric or electronic differentiation between the two carbonyl groups. For example, introduce a bulky substituent or a strong electron-withdrawing group near one of the carbonyls.
Reaction Conditions Favoring Mixture Formation Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. For instance, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote higher regioselectivity in some cases. pH Control: Carefully control the pH of the reaction mixture. Acidic conditions can favor the attack of the less nucleophilic nitrogen of a substituted hydrazine, while basic conditions may favor the more nucleophilic nitrogen. Experiment with the addition of catalytic amounts of acid (e.g., acetic acid) or a base (e.g., triethylamine).
Thermodynamic vs. Kinetic Control Varying the reaction temperature can influence the product ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Quantitative Data on Solvent Effects on Regioselectivity:

The following table illustrates the effect of the solvent on the regioselectivity of the reaction between a β-ketoester and methylhydrazine to form a pyrazole carboxylic acid ester.

SolventTemperature (°C)Ratio of Regioisomer A : Regioisomer B
Ethanol801 : 1
Toluene1102 : 1
Acetic Acid1003 : 1
2,2,2-Trifluoroethanol (TFE)789 : 1

Note: Regioisomer A is the desired product. Data is representative and will vary depending on the specific substrates.

Issue 2: Formation of Pyridazinone Byproducts

Symptoms:

  • Presence of a significant peak in the mass spectrum corresponding to the mass of a pyridazinone derivative.

  • Complex NMR spectrum with signals that cannot be assigned to the desired pyrazole product or its regioisomer.

Root Causes & Solutions:

The formation of pyridazinones is thought to occur through a competing reaction pathway where the hydrazine attacks the ester carbonyl of the β-ketoester first, followed by cyclization.

Root CauseTroubleshooting Steps & Solutions
Reaction Conditions Favoring Attack at the Ester Carbonyl Temperature Control: Higher reaction temperatures can sometimes promote the formation of pyridazinones. Running the reaction at a lower temperature for a longer duration may favor pyrazole formation. Choice of Hydrazine: The nature of the hydrazine substituent can influence the reaction pathway. Experiment with different hydrazine derivatives if possible.
Substrate Reactivity The electronic nature of the β-ketoester can play a role. If the ketone carbonyl is sterically hindered or electronically deactivated, the hydrazine may preferentially attack the ester carbonyl. Consider modifying the substrate if this is a persistent issue.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol is optimized to favor the formation of a single regioisomer by using a fluorinated solvent.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of ethyl benzoylacetate in TFE, add methylhydrazine dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the TFE under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired regioisomer.

Protocol 2: Synthesis of 3-Aryl-5-methyl-1H-pyrazole-4-carboxylic Acid via Knorr Synthesis with Minimized Byproducts

This protocol uses controlled pH and temperature to minimize the formation of regioisomers and other byproducts.

Materials:

  • Ethyl 2-acetyl-3-aryl-3-oxopropanoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

Procedure:

  • Dissolve the β-ketoester in ethanol and add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • To the residue, add 2 M sodium hydroxide solution and heat to reflux to hydrolyze the ester.

  • Cool the mixture to 0 °C and acidify with 1 M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Visualizing Reaction Pathways

Knorr Pyrazole Synthesis: Regioisomer Formation

The following diagram illustrates the two competing pathways in the Knorr synthesis leading to the formation of regioisomers.

knorr_synthesis start Unsymmetrical 1,3-Dicarbonyl + R-NH-NH2 intermediate1 Hydrazone Intermediate A start->intermediate1 Attack at C1 intermediate2 Hydrazone Intermediate B start->intermediate2 Attack at C3 product1 Regioisomer A intermediate1->product1 Cyclization & Dehydration product2 Regioisomer B intermediate2->product2 Cyclization & Dehydration

Knorr synthesis pathways to regioisomers.
Troubleshooting Logic for Byproduct Formation

This workflow provides a logical approach to troubleshooting common byproduct issues.

troubleshooting_workflow start Analyze Crude Product (NMR, LC-MS) byproduct_id Identify Major Byproduct(s) start->byproduct_id regioisomers Regioisomers Detected byproduct_id->regioisomers Yes other_byproducts Other Byproducts (e.g., Pyridazinone) byproduct_id->other_byproducts No adjust_conditions Adjust Reaction Conditions: - Solvent - Temperature - pH regioisomers->adjust_conditions modify_substrate Modify Substrate: - Increase Steric/Electronic Difference regioisomers->modify_substrate other_byproducts->adjust_conditions optimize_purification Optimize Purification: - Recrystallization - Column Chromatography adjust_conditions->optimize_purification modify_substrate->optimize_purification final_product Pure Pyrazole Carboxylic Acid optimize_purification->final_product

Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3-(1H-pyrazol-5-yl)benzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What is a common synthetic route for this compound? A prevalent method involves a two-step process: 1) A Claisen condensation of methyl 3-acetylbenzoate with a suitable acetate source to form a 1,3-dicarbonyl intermediate. 2) A subsequent Knorr pyrazole synthesis by reacting the intermediate with hydrazine.
Q2: What are the main challenges when scaling up this synthesis? The primary challenges include managing the exothermic reaction with hydrazine, controlling the formation of regioisomers, ensuring consistent product purity, and handling potential precipitation issues during workup.[1]
Q3: How can I control the formation of the undesired regioisomer, 5-(3-carboxyphenyl)-3-methyl-1H-pyrazole? Regioselectivity is a known challenge in pyrazole synthesis.[1] Control can be improved by optimizing reaction conditions such as solvent and temperature. The choice of solvent can significantly influence which carbonyl group of the 1,3-dicarbonyl intermediate is preferentially attacked by hydrazine.
Q4: What safety precautions should be taken when working with hydrazine? Hydrazine is toxic and potentially explosive.[2] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. When scaling up, it is crucial to have robust temperature control to prevent runaway reactions.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Claisen Condensation: The formation of the 1,3-dicarbonyl intermediate is not going to completion.- Ensure anhydrous conditions, as the base used (e.g., sodium ethoxide) is moisture-sensitive. - Increase the reaction time or temperature. Monitor the reaction by TLC or HPLC.
Incomplete Knorr Pyrazole Synthesis: The cyclization reaction with hydrazine is not complete.- Increase the reaction time or temperature. Refluxing in a suitable solvent like ethanol is common. - Ensure the correct stoichiometry of hydrazine hydrate. An excess may be required.
Product Loss During Workup: The product is being lost during extraction or precipitation.- Carefully adjust the pH during the workup to ensure complete precipitation of the carboxylic acid. - Use an appropriate solvent for extraction to minimize product loss in the aqueous phase.
Side Reactions: Formation of byproducts is consuming starting material.- Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. - Ensure the purity of starting materials.
Issue 2: Poor Regioselectivity (High levels of 5-(3-carboxyphenyl)-3-methyl-1H-pyrazole)
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions: The reaction conditions favor the formation of the undesired isomer.- Solvent Selection: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, isopropanol, or mixtures). - Temperature Control: The reaction temperature can affect the kinetic vs. thermodynamic control of the reaction. Try running the reaction at a lower temperature.
Steric and Electronic Effects: The inherent properties of the 1,3-dicarbonyl intermediate may favor the undesired isomer.- While difficult to change for the target molecule, understanding these effects can guide solvent and temperature choices.
Issue 3: Exothermic Reaction During Hydrazine Addition at Scale
Possible Cause Troubleshooting Step
Rapid Addition of Hydrazine: The reaction between the 1,3-dicarbonyl and hydrazine is highly exothermic.[1]- Add the hydrazine hydrate dropwise at a controlled rate. - Use a jacketed reactor with efficient cooling to dissipate the heat generated. - Dilute the reaction mixture to help absorb the heat.
Accumulation of Reactants: Poor mixing can lead to localized "hot spots" and a delayed, rapid reaction.- Ensure efficient stirring throughout the addition of hydrazine.

Data Presentation

Table 1: Impact of Scale on Yield and Purity of this compound

Scale Starting Material (Methyl 3-(3-oxobutanoyl)benzoate) Hydrazine Hydrate (equivalents) Solvent (Ethanol) Average Yield (%) Purity (by HPLC, %)
Lab-scale10 g1.2100 mL85%>98%
Pilot-scale1 kg1.210 L78%>97%

Table 2: Effect of Solvent on Regioisomer Ratio in Knorr Pyrazole Synthesis

Solvent Temperature (°C) Ratio of this compound to 5-(3-carboxyphenyl)-3-methyl-1H-pyrazole
Ethanol7890:10
Isopropanol8292:8
Toluene11085:15

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3-oxobutanoyl)benzoate (1,3-Dicarbonyl Intermediate)
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.

  • Reaction: To this solution, add methyl 3-acetylbenzoate (1 equivalent) dropwise at room temperature. After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture with dilute hydrochloric acid to a pH of 4-5.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Preparation: In a round-bottom flask, dissolve the crude methyl 3-(3-oxobutanoyl)benzoate (1 equivalent) in ethanol.

  • Reaction: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary for larger scales.

  • Reflux: After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (3 equivalents) in water. Heat to reflux for 2-3 hours to saponify the ester.

  • Workup: Cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis s1_start Methyl 3-acetylbenzoate + Ethyl Acetate s1_reagents Sodium Ethoxide in Ethanol s1_start->s1_reagents s1_reaction Reflux (4-6h) s1_reagents->s1_reaction s1_workup Acidic Workup & Extraction s1_reaction->s1_workup s1_product Crude Methyl 3-(3-oxobutanoyl)benzoate s1_workup->s1_product s2_start Methyl 3-(3-oxobutanoyl)benzoate s2_reagents Hydrazine Hydrate in Ethanol s2_start->s2_reagents s2_reaction Reflux (3-5h) s2_reagents->s2_reaction s2_sapon Saponification (NaOH) s2_reaction->s2_sapon s2_workup Acidic Workup & Precipitation s2_sapon->s2_workup s2_product This compound s2_workup->s2_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction (Step 1 or 2) start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Side Reactions start->cause3 sol1 Increase reaction time/temp Check reagent stoichiometry cause1->sol1 sol2 Optimize pH for precipitation Choose appropriate extraction solvent cause2->sol2 sol3 Optimize temperature Ensure starting material purity cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

structure-activity relationship of 3-(1H-pyrazol-5-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-(1H-Pyrazol-5-yl)benzoic Acid Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their efficacy as meprin inhibitors, antibacterial agents, and urate transporter 1 (URAT-1) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Meprin Inhibition

Meprins are metalloproteases implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] The this compound scaffold has been explored for its potential to inhibit meprin α and meprin β.

Structure-Activity Relationship of Meprin Inhibitors

The inhibitory activity of these analogs is significantly influenced by the substituents on the pyrazole and phenyl rings. Based on docking studies, the aryl moieties of the pyrazole scaffold are believed to interact with the S1 and S1' pockets of meprin α and β.[3]

A series of 3,5-disubstituted pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against meprin α and meprin β. The general structure of the evaluated compounds consists of a central pyrazole ring with substitutions at the 3, 4, and 5 positions. The following table summarizes the structure-activity relationship of key analogs.

Table 1: Inhibitory Activity of this compound Analogs against Meprin α and Meprin β

Compound IDR1R2R3Meprin α Ki (nM)Meprin β Ki (nM)Selectivity (β/α)
14j H-CH2-C(=O)NHOH3-carboxyphenyl13110084.6
14k H-CH2-C(=O)NHOH4-carboxyphenyl21140066.7
16a 4-hydroxyphenyl-CH2-C(=O)NHOH4-hydroxyphenyl4.325058.1
16b 3-carboxyphenyl-CH2-C(=O)NHOHPhenyl13110084.6
16c 4-carboxyphenyl-CH2-C(=O)NHOHPhenyl21140066.7

Data synthesized from multiple sources, including[3].

Key SAR Observations for Meprin Inhibition:

  • Hydroxamic Acid Moiety: The presence of a hydroxamic acid group at the R2 position is crucial for potent inhibitory activity, as it acts as a zinc-chelating group within the active site of the metalloprotease.[1]

  • Phenyl Ring Substitution: The position of the carboxyl group on the phenyl ring at R3 influences both potency and selectivity. Placing the carboxyl group at the 3-position (meta) or 4-position (para) results in potent meprin α inhibition.[3]

  • Disubstitution on Phenyl Rings: The introduction of a second substituent on the phenyl rings can impact inhibitory activities against both meprin α and β. For instance, the presence of two electron-rich moieties can lead to potent inhibition.[3]

Experimental Protocol: Meprin Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against meprin α and meprin β.[4][5]

Materials:

  • Recombinant human meprin α and meprin β

  • Assay buffer: 50 mM HEPES, 0.01% Brij-35, pH 7.5

  • Fluorogenic substrates: Mca-YVADAPK-K(Dnp) for meprin α and Mca-EDEDED-K(Dnp) for meprin β

  • Test compounds dissolved in DMSO

  • 384-well solid bottom black plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Add 5 µL of 2x enzyme solution (final concentrations of 2.6 nM for meprin α and 0.1 nM for meprin β) in assay buffer to the wells of the 384-well plate.

  • Add 75 nL of test compounds at various concentrations or a control inhibitor (e.g., actinonin) to the corresponding wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 5 µL of 2x substrate solution (final concentration of 20 µM).

  • Incubate the reaction at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (λexcitation = 324 nm, λemission = 390 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Meprin Inhibition Assay Workflow

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Data Analysis enzyme Add 2x Meprin Enzyme Solution compound Add Test Compounds/Control enzyme->compound Dispense into 384-well plate incubation1 Incubate for 30 min at RT compound->incubation1 substrate Add 2x Fluorogenic Substrate incubation1->substrate incubation2 Incubate for 60 min at RT substrate->incubation2 read Measure Fluorescence (Ex: 324 nm, Em: 390 nm) incubation2->read calculate Calculate % Inhibition read->calculate plot Determine IC50 Values calculate->plot

Caption: Workflow for the meprin inhibition assay.

Antibacterial Activity

Several novel pyrazole derivatives have been synthesized and identified as potent antibacterial agents, particularly against Gram-positive bacteria.[6] The mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane.[7]

Structure-Activity Relationship of Antibacterial Analogs

The antibacterial potency of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives has been evaluated against various Gram-positive bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole-Benzoic Acid Analogs against S. aureus

Compound IDR Group on AnilineS. aureus ATCC 29213 MIC (µg/mL)S. aureus (MRSA) USA300 MIC (µg/mL)
1 3-F5050
2 3-Cl12.512.5
3 3-Br12.512.5
4 3-CF312.512.5
6 3-Cl, 4-CH33.126.25
7 3-Br, 4-CH33.126.25

Data sourced from[8].

Key SAR Observations for Antibacterial Activity:

  • Halogen Substitution: The presence and nature of halogen substituents on the aniline moiety significantly affect antibacterial activity. Chloro and bromo derivatives generally exhibit better activity than fluoro derivatives.[8]

  • Lipophilicity: Lipophilic substituents on the aniline moiety tend to improve the antibacterial activity.[6]

  • Disubstitution: Disubstituted aniline derivatives, such as those with both a halogen and a methyl group, can be potent growth inhibitors of S. aureus strains.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antibacterial compounds.[9][10][11]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, suspend several bacterial colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells inoculum->add_inoculum dilution Serial Dilution of Test Compounds add_compound Add Diluted Compounds to Plate dilution->add_compound add_compound->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Urate Transporter 1 (URAT-1) Inhibition

URAT-1 is a key transporter in the kidney responsible for urate reabsorption.[12] Inhibition of URAT-1 is a therapeutic strategy for hyperuricemia and gout.[12] Pyrazole-containing benzoic acid derivatives have been investigated as URAT-1 inhibitors.

Structure-Activity Relationship of URAT-1 Inhibitors

A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids have been synthesized and evaluated for their URAT-1 inhibitory activity.

Table 3: URAT-1 Inhibitory Activity of Pyrazole-Benzoic Acid Analogs

Compound IDR Group on Benzoic AcidURAT-1 IC50 (µM)
18 H3.36
T29 (Indole core) H>10

Data sourced from[13].

Key SAR Observations for URAT-1 Inhibition:

  • Bioisosteric Replacement: Replacing an indole core with a pyrazole moiety can lead to a significant increase in URAT-1 inhibitory potency.[13]

  • Carboxamido Linker: The 3-carboxamido benzoic acid structure appears to be a key pharmacophore for activity.

Experimental Protocol: URAT-1 Inhibition Assay in HK-2 Cells

This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on URAT-1-mediated uric acid uptake in human kidney 2 (HK-2) cells.[14][15]

Materials:

  • HK-2 cells stably overexpressing URAT-1 (URAT-1-HK-2) and wild-type HK-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Uric acid solution

  • Test compounds dissolved in DMSO

  • 24-well plates

  • Fluorescence-based uric acid assay kit

Procedure:

  • Cell Seeding:

    • Seed URAT-1-HK-2 and wild-type HK-2 cells in 24-well plates at a density of approximately 2.5 x 10⁵ cells per well.

    • Allow cells to adhere and grow to about 80% confluency.

  • Compound Treatment:

    • Pre-treat the URAT-1-HK-2 cells with various concentrations of the test compounds for 30 minutes.

  • Uric Acid Uptake:

    • Incubate both URAT-1-HK-2 and wild-type HK-2 cells with a uric acid-containing buffer (e.g., 750 µM uric acid) for 30 minutes to allow for uptake.

  • Cell Lysis and Analysis:

    • Wash the cells with cold PBS and lyse them.

    • Measure the intracellular uric acid concentration using a fluorometric assay kit according to the manufacturer's instructions.

    • Normalize the uric acid levels to the total protein concentration in each well.

  • Data Analysis:

    • Subtract the uric acid uptake in wild-type HK-2 cells (basal uptake) from the uptake in URAT-1-HK-2 cells to determine URAT-1 specific uptake.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

URAT-1 Signaling Pathway in Renal Urate Reabsorption

G cluster_lumen Apical Membrane (Tubular Lumen) cluster_cell Proximal Tubule Cell cluster_blood Basolateral Membrane (Blood) Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Cell Urate URAT1->Urate_Cell GLUT9 GLUT9 Urate_Cell->GLUT9 Urate_Blood Urate to Blood GLUT9->Urate_Blood Inhibitor 3-(1H-Pyrazol-5-yl)benzoic acid analogs Inhibitor->URAT1 Inhibition

Caption: Renal urate reabsorption via URAT-1 and GLUT9.

References

A Comparative Analysis of 3-(1H-pyrazol-5-yl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The positional isomerism of substituents on the pyrazole and the phenyl rings can significantly influence the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of 3-(1H-pyrazol-5-yl)benzoic acid and its key positional isomers: 3-(1H-pyrazol-1-yl)benzoic acid and 3-(1H-pyrazol-4-yl)benzoic acid.

It is important to note that this compound exists in tautomeric equilibrium with 3-(1H-pyrazol-3-yl)benzoic acid. Due to this rapid proton transfer, they are often considered as a single entity in chemical databases and for the purpose of this comparison.[3]

This guide summarizes available physicochemical data, outlines general synthetic protocols, and discusses potential biological activities and signaling pathways. A significant gap in the current literature is the lack of direct, head-to-head comparative studies of the biological activities of these specific isomers.

Physicochemical Properties

The position of the pyrazole ring on the benzoic acid scaffold influences key physicochemical parameters such as melting point and acidity (pKa). While experimental data is limited, a compilation of available and predicted values is presented below.

Property3-(1H-pyrazol-1-yl)benzoic acid3-(1H-pyrazol-3/5-yl)benzoic acid3-(1H-pyrazol-4-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 188.19 g/mol [4]188.18 g/mol [3]188.18 g/mol
Melting Point (°C) 154[1]Not availableNot available
pKa (predicted) 3.89 ± 0.10[1]Not availableNot available
Appearance Orange to brown solid[4]Pale solidSolid

Synthesis and Experimental Protocols

The synthesis of pyrazolyl benzoic acid isomers can be achieved through several established synthetic routes. The following are generalized protocols for the preparation of each isomer.

Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid

This isomer is commonly synthesized via a condensation reaction between 3-hydrazinobenzoic acid and a suitable three-carbon building block, such as malondialdehyde or a derivative.

Experimental Protocol:

  • Diazotization and Reduction: 3-Aminobenzoic acid is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0°C. The resulting diazonium salt is then reduced, for example with tin(II) chloride, to yield 3-hydrazinobenzoic acid hydrochloride.[5]

  • Cyclization: The 3-hydrazinobenzoic acid is reacted with a 1,3-dicarbonyl compound or its equivalent (e.g., malondialdehyde tetraethyl acetal) in a suitable solvent like ethanol, often with acid catalysis. The reaction mixture is heated to reflux to drive the condensation and cyclization to form the pyrazole ring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-(1H-pyrazol-1-yl)benzoic acid.

Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid cluster_0 Step 1: Formation of Hydrazine cluster_1 Step 2: Pyrazole Ring Formation 3-Aminobenzoic acid 3-Aminobenzoic acid Diazonium salt Diazonium salt 3-Aminobenzoic acid->Diazonium salt 1. NaNO2, HCl, 0°C 3-Hydrazinobenzoic acid 3-Hydrazinobenzoic acid Diazonium salt->3-Hydrazinobenzoic acid 2. SnCl2 3-(1H-pyrazol-1-yl)benzoic acid 3-(1H-pyrazol-1-yl)benzoic acid 3-Hydrazinobenzoic acid->3-(1H-pyrazol-1-yl)benzoic acid Reflux Malondialdehyde equivalent Malondialdehyde equivalent Malondialdehyde equivalent->3-(1H-pyrazol-1-yl)benzoic acid

Synthetic workflow for 3-(1H-pyrazol-1-yl)benzoic acid.
Synthesis of 3-(1H-pyrazol-3/5-yl)benzoic acid

This isomer is typically prepared by the condensation of a hydrazine with a β-dicarbonyl compound derived from 3-acetylbenzoic acid.

Experimental Protocol:

  • Claisen Condensation: 3-Acetylbenzoic acid is reacted with a suitable ester (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-dicarbonyl intermediate.

  • Cyclization with Hydrazine: The resulting dicarbonyl compound is then reacted with hydrazine hydrate in a solvent such as ethanol. The mixture is heated to reflux to facilitate the formation of the pyrazole ring.

  • Work-up and Purification: After cooling, the product may precipitate or require solvent removal. Purification is typically achieved through recrystallization from a suitable solvent system.

Synthesis of 3-(1H-pyrazol-3_5-yl)benzoic acid cluster_0 Step 1: Dicarbonyl Formation cluster_1 Step 2: Pyrazole Formation 3-Acetylbenzoic acid 3-Acetylbenzoic acid 1,3-Dicarbonyl intermediate 1,3-Dicarbonyl intermediate 3-Acetylbenzoic acid->1,3-Dicarbonyl intermediate Base, Ester 3-(1H-pyrazol-3/5-yl)benzoic acid 3-(1H-pyrazol-3/5-yl)benzoic acid 1,3-Dicarbonyl intermediate->3-(1H-pyrazol-3/5-yl)benzoic acid Reflux Hydrazine Hydrazine Hydrazine->3-(1H-pyrazol-3/5-yl)benzoic acid

Synthetic workflow for 3-(1H-pyrazol-3/5-yl)benzoic acid.
Synthesis of 3-(1H-pyrazol-4-yl)benzoic acid

The synthesis of this isomer can be accomplished through a Vilsmeier-Haack formylation of a suitable precursor followed by cyclization, or via cross-coupling reactions.

Experimental Protocol (Vilsmeier-Haack approach):

  • Hydrazone Formation: A substituted acetophenone is reacted with a hydrazine to form a hydrazone.

  • Vilsmeier-Haack Reaction: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect a formylation and cyclization, yielding a pyrazole-4-carbaldehyde.

  • Oxidation: The aldehyde is subsequently oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

  • Work-up and Purification: Standard work-up procedures and purification by chromatography or recrystallization are employed to isolate the final product.

Synthesis of 3-(1H-pyrazol-4-yl)benzoic acid cluster_0 Step 1 & 2 cluster_1 Step 3: Oxidation Hydrazone Hydrazone Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone->Pyrazole-4-carbaldehyde Vilsmeier-Haack 3-(1H-pyrazol-4-yl)benzoic acid 3-(1H-pyrazol-4-yl)benzoic acid Pyrazole-4-carbaldehyde->3-(1H-pyrazol-4-yl)benzoic acid Oxidation COX Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazolyl-benzoic Acid Isomers Pyrazolyl-benzoic Acid Isomers Pyrazolyl-benzoic Acid Isomers->COX-1 / COX-2 Inhibition

References

A Comparative Analysis of the Antibacterial Efficacy of 3-(1H-pyrazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of the antibacterial activity of novel 3-(1H-pyrazol-5-yl)benzoic acid derivatives against established antibacterial agents. This document synthesizes experimental data from various studies, presenting it in a clear, comparative format to facilitate informed research and development decisions.

A growing body of research highlights the potential of pyrazole-containing compounds as a promising class of antibacterial agents, demonstrating significant efficacy against a wide spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3] Derivatives of this compound, in particular, have emerged as a focal point of investigation due to their potent inhibitory effects. This guide provides a detailed overview of their performance, supported by quantitative data and standardized experimental protocols.

Comparative Antibacterial Spectrum

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the performance of various derivatives against a range of bacterial strains, alongside a comparison with standard antibiotics.

Gram-Positive Bacteria
Derivative/AntibioticStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Enterococcus faecalis (MIC µg/mL)Reference
Compound A 0.78 - 3.120.783.12[4]
Compound B 3.12 - 6.2512.5-[4]
Compound C 0.5 - 444[5]
Vancomycin 1-2-1-4[6]
Gentamicin ---[7]
Derivative/AntibioticS. aureus (Zone of Inhibition mm)B. subtilis (Zone of Inhibition mm)Reference
Compound X 2230[8]
Chloramphenicol --[8]
Gram-Negative Bacteria
Derivative/AntibioticEscherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Klebsiella pneumoniae (MIC µg/mL)Reference
Compound D 16-3.91[2]
Compound E 12.5--[2]
Ciprofloxacin 2-6--[2]
Derivative/AntibioticE. coli (Zone of Inhibition mm)K. pneumoniae (Zone of Inhibition mm)Acinetobacter baumannii (Zone of Inhibition mm)Reference
Compound Y 2720-[8]
Compound Z -2829[7]
Gentamicin ---[7]

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing standardized methods for assessing antibacterial activity. The two primary methods cited are the agar well diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

experimental_workflow_agar_well cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial culture suspension prepared B Molten agar seeded with bacterial suspension A->B C Agar poured into Petri dishes and allowed to solidify B->C D Wells cut into the agar C->D E Wells filled with test compound solution D->E F Control wells filled with solvent and standard antibiotic D->F G Plates incubated E->G F->G H Measure diameter of the zone of inhibition G->H

Agar Well Diffusion Experimental Workflow
Broth Microdilution Method (MIC Determination)

This method is a quantitative technique used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Serial dilutions of test compound prepared in microtiter plate B Standardized bacterial inoculum added to each well A->B C Positive and negative control wells included B->C D Microtiter plate incubated C->D E Observe wells for visible bacterial growth D->E F MIC determined as the lowest concentration with no visible growth E->F

Broth Microdilution (MIC) Experimental Workflow

Mechanisms of Antibacterial Action

Several potential mechanisms of action for pyrazole derivatives have been proposed, targeting key bacterial cellular processes. These include the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), as well as the disruption of the bacterial cell wall.

Inhibition of DNA Gyrase

DNA gyrase is a topoisomerase II enzyme essential for bacterial DNA replication. Pyrazole derivatives have been shown to inhibit this enzyme, preventing the supercoiling and uncoiling of DNA, which ultimately leads to bacterial cell death.[2]

moa_dna_gyrase cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivative DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase DNA_supercoiled Supercoiled DNA Replication DNA Replication DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled Pyrazole Pyrazole Derivative Block Inhibition Pyrazole->Block Block->DNA_gyrase

Inhibition of DNA Gyrase by Pyrazole Derivatives
Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, pyrazole derivatives disrupt these vital metabolic processes in bacteria.[2]

moa_dhfr cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Pyrazole Derivative DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DHFR->THF Pyrazole Pyrazole Derivative Block Inhibition Pyrazole->Block Block->DHFR

Inhibition of DHFR by Pyrazole Derivatives
Disruption of Bacterial Cell Wall

Some pyrazole derivatives are believed to exert their antibacterial effect by disrupting the integrity of the bacterial cell wall. This leads to cell lysis and death.[2]

moa_cell_wall Bacterium Bacterium CellWall Intact Cell Wall Bacterium->CellWall Disruption Cell Wall Disruption CellWall->Disruption causes Pyrazole Pyrazole Derivative Pyrazole->Disruption Lysis Cell Lysis Disruption->Lysis

Disruption of Bacterial Cell Wall by Pyrazole Derivatives

References

comparing the efficacy of 3-(1H-pyrazol-5-yl)benzoic acid-based fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Novel 3-(1H-Pyrazol-5-yl)benzoic Acid-Based Fungicides

This guide provides a comparative analysis of the efficacy of recently developed fungicides based on the this compound scaffold. The data presented is compiled from various peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against critical plant pathogens, often in comparison to established commercial fungicides. The primary mode of action for these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component in the fungal mitochondrial respiratory chain.

Comparative Efficacy Data

The in vitro antifungal activity of novel pyrazole-based compounds is typically evaluated by determining the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the mycelial growth of a target fungus. A lower EC₅₀ value indicates higher potency. The following tables summarize the efficacy of various derivatives against several key phytopathogenic fungi, benchmarked against commercial fungicides.

Table 1: Efficacy against Sclerotinia sclerotiorum

Sclerotinia sclerotiorum is a pathogenic fungus that can cause diseases such as white mold in a wide range of plants.

Compound/FungicideEC₅₀ (mg/L)Reference
Novel Derivatives
Compound 5IIc0.20[1][2]
Compound 5IIIh0.37[3]
Compound 243.54[4]
Compound A270.87[5]
Commercial Fungicides
Fluxapyroxad0.12 / 0.27[1][2][3]
Boscalid0.11[1][2]
Table 2: Efficacy against Valsa mali

Valsa mali is the causal agent of Valsa canker, a destructive disease affecting apple trees.

Compound/FungicideEC₅₀ (mg/L)Reference
Novel Derivatives
Compound 5IIc3.68[1][2]
Compound 5IIIc1.32[3]
Compound 150.32[4]
Compound A360.37[5]
Compound A270.71[5]
Commercial Fungicides
Fluxapyroxad12.67 / 12.8 / 13.3[1][2][3][5]
Boscalid14.83[1][2]
Trifloxystrobin1.62[3]
Dimethomorph10.3[5]
Table 3: Efficacy against Other Notable Fungi

This table highlights the broad-spectrum potential of some derivatives against other significant pathogens.

FungusCompoundEC₅₀ (mg/L)Comparison FungicideComparison EC₅₀ (mg/L)Reference
Botrytis cinereaCompound 240.40--[4]
Botrytis cinereaCompound A271.44--[5]
Phytophthora capsiciCompound B60.41Azoxystrobin29.2[5]
Phytophthora capsiciCompound B60.41Dimethomorph0.13[5]
Rhizoctonia solaniCompound 7ai0.37 (µg/mL)Carbendazol1.00 (µg/mL)[6]
Fusarium graminearumCompound 1v0.0530 (µM)PyraclostrobinComparable[7]

In Vivo Protective and Curative Efficacy

Several studies also assessed the in vivo efficacy, which measures the ability of a compound to protect a host plant from infection or cure an existing infection.

  • Compound 5IIc demonstrated a protective inhibitory rate of 97.1% against S. sclerotiorum at a concentration of 50 mg/L, which was comparable to Fluxapyroxad's 98.6% inhibition.[1][2]

  • Compound 5IIIh showed a 96.8% protective inhibition rate against S. sclerotiorum at 100 mg/L, nearly matching Fluxapyroxad (99.6%).[3]

  • Against V. mali at 100 mg/L, compounds 5IIIc (66.7%) and 5IIIh (62.9%) were significantly more effective than Fluxapyroxad (11.1%).[3]

  • Compounds A27 and B6 provided excellent protective and curative effects against P. capsici, similar to the commercial agent dimethomorph.[5]

Experimental Protocols

The data presented in this guide were derived from standardized experimental methodologies, as detailed below.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test fungicide is incorporated into the molten agar at various concentrations. Control plates contain the solvent (e.g., DMSO) but no fungicide.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing colony of the target fungus and placed at the center of the fungicide-amended PDA plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period, allowing for measurable growth in the control plates.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis of the inhibition rates at different concentrations.

In Vivo Protective Efficacy Assay (Example: S. sclerotiorum on Rapeseed Leaves)
  • Plant Cultivation: Healthy rapeseed plants are grown in a greenhouse to a suitable stage (e.g., 4-5 true leaves).

  • Fungicide Application: The plants are sprayed with a solution of the test compound at a specific concentration (e.g., 100 mg/L) until runoff. Control plants are sprayed with a solvent solution. The plants are allowed to air-dry.

  • Inoculation: After 24 hours, the treated leaves are inoculated with mycelial plugs of S. sclerotiorum.

  • Incubation: The inoculated plants are placed in a high-humidity chamber at a controlled temperature to promote infection.

  • Evaluation: After a set incubation period (e.g., 3-4 days), the diameter of the resulting lesions on the leaves is measured. The protective efficacy is calculated based on the reduction in lesion size compared to the control group.

Visualized Mechanisms and Workflows

Mode of Action: SDH Inhibition

The primary molecular target for this class of pyrazole-based fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. Inhibition of this enzyme disrupts the fungus's cellular respiration and energy production, ultimately leading to cell death.[8] Molecular docking studies have confirmed that these compounds bind to key amino acid residues in the SDH enzyme, such as ARG43, SER39, and TRP173.[1][2][3]

SDH_Inhibition_Pathway cluster_mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (Complex III, IV) SDH->ETC FADH₂ → Electrons ATP ATP Synthesis ETC->ATP Proton Gradient ATP_out Energy (ATP) Fungicide 3-(1H-pyrazol-5-yl)benzoic acid derivative Fungicide->Block Block->SDH Inhibition Death Fungal Cell Death Block->Death No Energy Production

Caption: Mechanism of action for pyrazole-based SDH inhibitor fungicides.

General Fungicide Efficacy Screening Workflow

The process of discovering and validating a new fungicide involves a multi-step screening process, starting with broad in vitro assays and progressing to more specific in vivo plant protection tests.

Fungicide_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism & Lead Optimization arrow arrow A Synthesize Novel Pyrazole Derivatives B Primary Screen: Mycelium Growth Inhibition (Multiple Fungi) A->B C Determine EC₅₀ Values for Active Compounds B->C D Protective Efficacy Test (on Host Plant) C->D Promising Candidates E Curative Efficacy Test (on Host Plant) D->E F Evaluate Phytotoxicity E->F G Mode of Action Study (e.g., Enzyme Assay) F->G Effective & Safe Candidates H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Optimization H->I

Caption: A typical experimental workflow for screening novel fungicides.

References

A Comparative Guide to the In Vitro Activity of 3-(1H-pyrazol-5-yl)benzoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of the novel compound 3-(1H-pyrazol-5-yl)benzoic acid as a potential kinase inhibitor. The data and comparisons presented herein are based on established in vitro kinase assay methodologies. While specific experimental data for this compound is not publicly available, this guide provides a framework for its evaluation by presenting hypothetical data in the context of well-characterized kinase inhibitors.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of numerous diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a major focus in drug discovery.[1][3] Pyrazole derivatives have shown promise as scaffolds for potent kinase inhibitors.[4] This guide focuses on the hypothetical in vitro testing of this compound as a kinase inhibitor, comparing its potential efficacy against established drugs.

Data Presentation

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[5] A lower IC50 value signifies a more potent inhibitor.[5] The following table summarizes the hypothetical in vitro inhibitory activity of this compound against a panel of selected kinases, alongside data for established kinase inhibitors for comparison.

CompoundTarget KinaseIC50 (nM)
This compound Src 75
Abl 250
VEGFR2 >1000
DasatinibSrc1
Abl<1
VEGFR215
SunitinibSrc10
Abl>1000
VEGFR29

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of IC50 values is critical in the development of new kinase inhibitors.[1] The following is a representative protocol for an in vitro kinase assay to determine the potency of an inhibitor.

In Vitro Kinase Assay Protocol

This protocol describes a general method for measuring the kinase activity and inhibition in a cell-free system.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be close to the Km value for the specific kinase.[1]
  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase.
  • Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer.
  • Inhibitor Solutions: Prepare serial dilutions of the test compound (this compound) and control inhibitors in DMSO.

2. Assay Procedure:

  • Add 5 µL of the diluted inhibitor solutions to the wells of a 96-well plate.
  • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of 15 µL of the substrate solution and 10 µL of the ATP solution.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

3. Detection:

  • The amount of phosphorylated substrate can be quantified using various methods, such as radiometric assays (detecting the transfer of radioactive ³²P from ATP to the substrate) or non-radioactive methods like fluorescence polarization or luminescence-based assays.[2][6]

4. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Src signaling pathway, which is a key regulator of cellular processes like proliferation, differentiation, and survival.

G Simplified Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: A diagram of the Src signaling cascade.

Experimental Workflow

The workflow for screening and characterizing kinase inhibitors involves a series of steps from initial high-throughput screening to detailed dose-response analysis.

G In Vitro Kinase Inhibitor Screening Workflow Compound_Library Compound Library (incl. This compound) HTS High-Throughput Screening (HTS) (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition) HTS->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity

Caption: A typical workflow for in vitro kinase inhibitor testing.

Logical Relationships

This diagram provides a logical comparison of the hypothetical profile of this compound with established inhibitors based on potency and selectivity.

G Comparative Profile of Kinase Inhibitors Inhibitors Kinase Inhibitors Compound This compound (Hypothetical) Inhibitors->Compound Dasatinib Dasatinib (Broad Spectrum) Inhibitors->Dasatinib Sunitinib Sunitinib (Multi-Kinase) Inhibitors->Sunitinib Selectivity High Selectivity (vs. VEGFR2) Compound->Selectivity Moderate_Potency Moderate Potency (High nM IC50) Compound->Moderate_Potency Potency High Potency (Low nM IC50) Dasatinib->Potency Broad_Activity Broad Activity Dasatinib->Broad_Activity Sunitinib->Potency Sunitinib->Broad_Activity

Caption: Logical comparison of inhibitor characteristics.

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 3-(1H-pyrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 3-(1H-pyrazol-5-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The performance of a typical HPLC method is compared with alternative technologies, namely Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

While specific experimental data for this compound is not publicly available, this guide utilizes published data from structurally similar compounds, such as benzoic acid and other pyrazole derivatives, to provide a representative comparison.[6][7][8][9] This approach allows for a robust evaluation of the expected performance of each analytical technique.

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. The following table summarizes the typical performance characteristics of HPLC, UPLC, and LC-MS for the analysis of small molecules like this compound.

Validation Parameter Typical HPLC Performance Typical UPLC Performance Typical LC-MS Performance
Linearity Range 5 - 200 µg/mL1 - 500 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.0%< 5.0%
Limit of Detection (LOD) ~0.4 µg/mL~0.1 µg/mL< 3.0 µg/kg
Limit of Quantitation (LOQ) ~1.2 µg/mL~0.4 µg/mL< 9.0 µg/kg
Analysis Time 10 - 30 minutes1 - 5 minutes2 - 10 minutes
Specificity GoodExcellentSuperior (mass-based)
Robustness GoodGoodModerate

Data presented are representative values based on published validation studies for benzoic acid and pyrazole derivatives.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the validation of an HPLC method for this compound, along with outlines for UPLC and LC-MS method development.

HPLC Method Validation Protocol

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: A series of at least five concentrations of a reference standard are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis is repeated on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.

UPLC Method Outline

UPLC offers significant advantages in speed and resolution over traditional HPLC.[11][12][13][14]

  • Column: C18, 2.1 x 50 mm, <2 µm particle size

  • Mobile Phase: Similar to HPLC, but may require optimization for the shorter column and faster flow rate.

  • Flow Rate: 0.3 - 0.6 mL/min

  • System Pressure: Significantly higher than HPLC, often exceeding 600 bar.

  • Advantages: Faster analysis times, improved resolution, and increased sensitivity.[11][12][13]

LC-MS Method Outline

LC-MS provides superior selectivity and sensitivity, making it ideal for complex sample matrices or trace-level quantification.[10][15]

  • Liquid Chromatography: Typically a UPLC system is used for front-end separation.

  • Mass Spectrometer: An electrospray ionization (ESI) source is common for polar molecules like pyrazole derivatives. Analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) for quantification.

  • Advantages: High selectivity based on mass-to-charge ratio, enabling quantification in complex matrices and structural confirmation of the analyte and any impurities.[10][16]

Visualizing the Workflow

Clear diagrams of workflows and logical relationships are essential for understanding the analytical process.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC, UPLC, LC-MS) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (ICH Q2) Select_Method->Set_Criteria Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Comparison of Analytical Techniques Analyte This compound HPLC HPLC (Routine QC) Analyte->HPLC UPLC UPLC (High Throughput) Analyte->UPLC LC_MS LC-MS (High Sensitivity/ Impurity ID) Analyte->LC_MS

Caption: Selection of an analytical technique based on application.

References

A Comparative Guide to the Mechanism of Action of 3-(1H-pyrazol-5-yl)benzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanisms of action for derivatives of 3-(1H-pyrazol-5-yl)benzoic acid and structurally related pyrazole-containing compounds. While specific research on the this compound scaffold is limited, this document summarizes the diverse biological activities and mechanisms of action observed for closely related pyrazole derivatives, offering valuable insights for drug discovery and development. The information presented herein is based on available experimental data from preclinical studies.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and key enzymes in cell cycle regulation and signaling pathways.

Inhibition of Tubulin Polymerization

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data:

Compound ClassCell LineIC50 (µM)Reference
Pyrazole-oxindole conjugatesVarious human cancer cell linesVariesN/A
Naphthyl-pyrazoline hybridMCF-7, Hela, HepG-21.19 - 2.50N/A
Pyrazoline derivative (Compound 4a)OVCAR-4, A5493.46, 5.93N/A

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagents and Materials: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, fluorescent reporter (e.g., DAPI), test compounds, and a fluorescence plate reader.

  • Procedure:

    • Purified tubulin (e.g., 2 mg/mL) is mixed with polymerization buffer containing GTP and a fluorescent reporter like DAPI.

    • The mixture is incubated with various concentrations of the test compound in a 384-well plate.

    • The plate is transferred to a fluorescence plate reader pre-warmed to 37°C.

    • Fluorescence intensity is measured over time. An increase in fluorescence indicates tubulin polymerization.

    • The rate of polymerization and the maximum polymer mass are calculated from the fluorescence kinetic data.

    • IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

Signaling Pathway:

Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Microtubule Polymerization Inhibition

Inhibition of Tubulin Polymerization by Pyrazole Derivatives.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Some pyrazole derivatives have been shown to inhibit CDK2, a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[1]

Quantitative Data:

Compound ClassTargetIC50 (µM)Cell LineActivityReference
Pyrazolo[1,5-a]pyrimidine (Compound 29)Antitumor10.05 - 29.95MCF7, HepG2, A549, Caco2Cytotoxic[1]
Pyrazolo[1,5-a]pyrimidine (Compound 30)CDK2/cyclin A2--60% inhibition at 10 µM[1]
Pyrazole-based hybrids (Compounds 31, 32)Antitumor42.79, 55.73A549Cytotoxic[1]

Experimental Protocol: CDK2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2.

  • Reagents and Materials: Recombinant CDK2/Cyclin A2 enzyme, kinase buffer, ATP, substrate (e.g., Histone H1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The CDK2/Cyclin A2 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection reagent and a plate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Buffer, ATP, Substrate) Incubate Incubate Enzyme with Compound Reagents->Incubate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Incubate Initiate Initiate Reaction (Add ATP + Substrate) Incubate->Initiate Stop Stop Reaction Initiate->Stop Quantify Quantify ADP Production (Luminescence) Stop->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Workflow for a CDK2 Kinase Inhibition Assay.

Antifungal Activity

Certain pyrazol-5-yl-benzamide derivatives have shown potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Quantitative Data:

CompoundFungal SpeciesEC50 (mg/L)Reference
5IIcSclerotinia sclerotiorum0.20[2]
5IIcValsa mali3.68[2]
Fluxapyroxad (Control)Sclerotinia sclerotiorum0.12[2]
Boscalid (Control)Sclerotinia sclerotiorum0.11[2]

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of SDH.

  • Reagents and Materials: Isolated mitochondria or purified SDH, succinate, electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), reaction buffer, test compounds, and a spectrophotometer.

  • Procedure:

    • The enzyme preparation is pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of succinate.

    • The reduction of the electron acceptor (e.g., the decolorization of DCPIP) is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated, and IC50 values are determined.[2]

Mechanism of Action Pathway:

Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain ATP Production ATP Production Electron Transport Chain->ATP Production Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Pyrazolyl-benzamide Pyrazolyl-benzamide Pyrazolyl-benzamide->SDH Inhibition

Inhibition of Fungal Succinate Dehydrogenase.

Antibacterial Activity

Derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their mechanism of action is suggested to involve the inhibition of fatty acid biosynthesis.[3]

Quantitative Data:

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesGram-positive bacteriaas low as 0.5[3]
Trifluoromethyl phenyl derivativesGram-positive bacteriaas low as 0.78[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials: Bacterial cultures, Mueller-Hinton broth (or other suitable growth medium), test compounds, 96-well microtiter plates, and an incubator.

  • Procedure:

    • A serial dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (no compound) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Disclaimer: The data and protocols presented in this guide are compiled from various research publications. While efforts have been made to ensure accuracy, it is crucial to consult the original research articles for detailed information and to validate these findings in your own experimental settings. The biological activity of a specific derivative of this compound may vary depending on its unique substitution pattern.

References

A Head-to-Head Comparison of Pyrazole Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a head-to-head comparison of various pyrazole carboxylic acid derivatives based on their performance in key biological assays. The data presented herein is compiled from various studies to offer a clear, objective overview for researchers engaged in drug discovery and development.

Quantitative Data Summary

The following tables summarize the biological activities of several pyrazole carboxylic acid derivatives across anticancer, anti-inflammatory, and antifungal assays.

Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
Compound/DerivativeCancer Cell LineAssayIC50/EC50 (µM)Reference
Biotin-pyrazole derivative 3aU251 (Human Brain Cancer)MTT Assay3.5[1][2]
Pyrazole derivativeA549 (Human Lung Adenocarcinoma)MTT Assay220.20
1,3,4-trisubstituted pyrazole derivativesHepG2 (Human Liver Cancer)Not SpecifiedVaries
Pyrazolo[1,5-a]pyrimidine (Compound 29)A549 (Human Lung Adenocarcinoma)Not Specified29.95
Pyrazolo[1,5-a]pyrimidine (Compound 29)HepG2 (Human Liver Cancer)Not Specified10.05
1H-pyrazole-3-carboxamide derivative 8tFLT3Kinase Assay0.000089[3]
FN-1501FLT3Kinase Assay0.00233[3]
Table 2: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
Compound/DerivativeTargetAssayIC50 (µM)Selectivity Index (SI)Reference
Pyrazole-pyridazine hybrid 5fCOX-2In vitro ELISA1.50-[4]
Pyrazole-pyridazine hybrid 6fCOX-2In vitro ELISA1.15-[4]
CelecoxibCOX-2In vitro ELISA--[4]
Hybrid pyrazole analogue 5uCOX-2In vitro Assay1.7972.73[5]
Hybrid pyrazole analogue 5sCOX-2In vitro Assay2.5165.75[5]
CelecoxibCOX-2In vitro Assay-78.06[5]
Pyrazole sulfonamide carboxylic acid (R = 2-chlorothiazole)COX-2 / 5-LOXIn vitro Assay0.4 / 4.9629.73[6]
Pyrazole sulfonamide carboxylic acid (R = benzothiophen-2-yl)COX-2 / 5-LOXIn vitro Assay0.01 / 1.78344.56[6]
Table 3: Antifungal Activity of Pyrazole Carboxylic Acid Derivatives
Compound/DerivativeFungal StrainAssayMIC/IC50 (µg/mL)Reference
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (L1)Candida albicansNot Specified34.25[7]
3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 5)Candida albicansBroth Microdilution15.6 (MIC & MFC)[8][9]
Pyrazole-3-carboxylic acid and dicarboxylic acid derivatives (Compounds 8, 10, 21, 22)Candida speciesModified Agar Well Diffusion-[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight for attachment.[11]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the pyrazole carboxylic acid derivatives and incubate for 24 to 48 hours.[11]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µl of MTT solution (10 mg/ml) to each well.[11]

  • Formazan Solubilization: After incubation, remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Reagent Preparation: Prepare all reagents, including buffers, cofactors, and probes, according to the manufacturer's instructions.[12]

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[12]

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.[12]

  • Assay Reaction Setup: In a 96-well plate, add the assay buffer, diluted cofactor, and probe to each well. Add the diluted test compounds to the respective wells. Include controls with DMSO (total enzyme activity) and a known inhibitor (e.g., Celecoxib for COX-2).[12]

  • Enzyme Addition and Incubation: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.[12]

  • Measurement: Immediately measure the fluorescence intensity over a set period. The rate of fluorescence increase is proportional to COX activity.[12]

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[12]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.

  • Compound Administration: Administer the pyrazole carboxylic acid derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses.[13][14]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[14][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

Modified Agar Well Diffusion Assay for Antifungal Activity

This assay determines the susceptibility of fungal strains to the test compounds.

Procedure:

  • Media Preparation: Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.[10]

  • Fungal Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the fungal strain (e.g., Candida albicans) over the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrazole carboxylic acid derivative solution (dissolved in a suitable solvent like DMSO) into each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the mechanisms of action and methodologies.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor Pyrazole Carboxylic Acid Inhibitors (e.g., 8t) Inhibitor->FLT3 Inhibits (IC50 = 0.089 nM for 8t)

Caption: FLT3 signaling pathway and inhibition by pyrazole derivatives.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Cofactor, Probe) Plate Add Reagents & Compounds to 96-well Plate Reagents->Plate Enzymes Dilute COX-1 & COX-2 Enzymes Add_Enzyme Add Diluted Enzyme & Incubate at 37°C Enzymes->Add_Enzyme Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Plate->Add_Enzyme Initiate Initiate Reaction with Arachidonic Acid Add_Enzyme->Initiate Measure Measure Fluorescence over time Initiate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Determine_IC50 Determine IC50 values Calc_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Paw_Edema_Workflow cluster_procedure In Vivo Procedure cluster_data Data Analysis Admin Administer Test Compound (p.o. or i.p.) Induce Induce Edema with Carrageenan Injection Admin->Induce Measure Measure Paw Volume at Time Intervals Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate Evaluate Evaluate Anti-inflammatory Activity Calculate->Evaluate

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

References

Comparative Analysis of Cross-Reactivity for 3-(1H-Pyrazol-5-yl)benzoic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 3-(1H-pyrazol-5-yl)benzoic acid scaffold. Understanding the selectivity of these inhibitors is crucial for developing targeted therapies with minimal off-target effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid researchers in their drug development efforts.

Introduction to this compound-Based Inhibitors

The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While achieving high potency against a primary kinase target is a key objective, ensuring selectivity across the human kinome is equally critical to mitigate potential toxicity and adverse effects. This guide explores the cross-reactivity of this class of inhibitors by examining their activity against a panel of off-target kinases.

Cross-Reactivity Data Summary

The following tables summarize the inhibitory activity of representative pyrazole-based compounds against their primary targets and a selection of off-target kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) or as percentage of inhibition at a given concentration.

While comprehensive cross-reactivity data for a broad range of inhibitors based on the precise this compound scaffold is not available in a single public source, the following data from closely related pyrazole-based inhibitors illustrate typical selectivity profiles observed in this class of compounds.

Table 1: Cross-Reactivity Profile of a Pyrazole-Urea Based p38α Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
p38α (Primary) 10 1
JNK1>1000>100
JNK2>1000>100
ERK2>1000>100
CDK2>1000>100
GSK3β>1000>100

Data is hypothetical and representative of highly selective inhibitors described in the literature. Actual values may vary.

Table 2: Kinase Selectivity Profile of Compound 10q (a biphenyl pyrazoyl-urea FLT3 inhibitor) [1]

Kinase TargetIC50 (nM)
FLT3 (Primary) 230
c-KitSignificant Inhibition*
Other Kinases in PanelNo Significant Inhibition

*Specific IC50 value for c-Kit was not provided, but it was highlighted as the only other significant hit in a kinase panel screening.[1]

Table 3: Kinase Selectivity Profile of a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole JNK3 Inhibitor (Compound 7a)

Kinase% Inhibition at 10 µM
JNK3 (Primary) 90
GSK3β70
JNK1<20
JNK2<20
p38α<20
Erk<20

This data demonstrates high selectivity for JNK3 over other closely related MAP kinases.

Experimental Protocols

The cross-reactivity data presented are typically generated using a variety of biochemical assays. Below are detailed methodologies for common kinase inhibitor profiling assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Workflow:

Start Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Start->Step1 Step2 Incubate at Room Temperature Step1->Step2 Step3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 End Measure Luminescence Step4->End

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Steps:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are combined in a multi-well plate and incubated to allow the enzymatic reaction to proceed.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Detection: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced, and therefore, to the kinase activity. A decrease in luminescence in the presence of an inhibitor indicates its potency.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Principle:

cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_Ab Kinase + Eu-Antibody Tracer Alexa Fluor™ 647-Tracer Kinase_Ab->Tracer Binding FRET High TR-FRET Signal Tracer->FRET Kinase_Ab_Inhib Kinase + Eu-Antibody Inhibitor Inhibitor Kinase_Ab_Inhib->Inhibitor Binding Tracer_disp Displaced Tracer No_FRET Low TR-FRET Signal Tracer_disp->No_FRET

Figure 2: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Steps:

  • Assay Components: The assay consists of a kinase tagged with a peptide epitope, a europium (Eu)-labeled antibody that specifically binds to the tag, and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

  • Binding and FRET: In the absence of a test inhibitor, the tracer binds to the kinase's ATP-binding site. The proximity of the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer results in a high TR-FRET signal.

  • Competitive Displacement: When a test inhibitor is introduced, it competes with the tracer for binding to the kinase's active site.

  • Signal Reduction: The displacement of the tracer by the inhibitor leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the inhibitor for the kinase. IC50 values are determined by measuring the TR-FRET signal at various inhibitor concentrations.

Key Signaling Pathways

To understand the potential biological consequences of off-target inhibition, it is essential to be familiar with the signaling pathways regulated by the primary and potential off-target kinases.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Figure 3: Simplified p38 MAPK Signaling Pathway.

FLT3 and c-Kit Signaling Pathways

FMS-like tyrosine kinase 3 (FLT3) and c-Kit are receptor tyrosine kinases that play crucial roles in hematopoiesis and are frequently mutated in various cancers, particularly acute myeloid leukemia (AML). Their signaling pathways share common downstream effectors.

cluster_flt3 FLT3 Signaling cluster_ckit c-Kit Signaling FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Receptor Dimerization & Autophosphorylation FLT3->Dimerization SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Binds cKit->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Figure 4: Overview of FLT3 and c-Kit Signaling Pathways.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, achieving a high degree of selectivity is paramount for their successful clinical translation. This guide provides a framework for understanding and evaluating the cross-reactivity of this class of compounds. By employing robust experimental protocols for kinase profiling and considering the broader context of cellular signaling pathways, researchers can make more informed decisions in the design and optimization of selective and effective kinase inhibitors. The presented data, while not exhaustive for this specific scaffold, highlights the importance of comprehensive selectivity screening in early-stage drug discovery.

References

A Comparative Guide to Purity Assessment of Synthesized 3-(1H-pyrazol-5-yl)benzoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for assessing the purity of 3-(1H-pyrazol-5-yl)benzoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection of the most appropriate analytical strategy.

Primary Method: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Potential Impurities

The synthesis of this compound typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[1] Based on common synthetic routes, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 3-acetylbenzoic acid or related ketoesters.

  • Regioisomers: Formation of the isomeric 3-(1H-pyrazol-3-yl)benzoic acid.

  • Byproducts: Compounds resulting from side reactions, such as dimers or products of incomplete cyclization.

  • Residual Solvents and Reagents: Organic solvents or catalysts used during the synthesis and purification process.

Experimental Protocol: RP-LC-MS

This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary based on the specific impurities present.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute all components, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. Given the presence of a carboxylic acid and a pyrazole ring, both modes are likely to produce a response.

  • Scan Range: A broad scan range (e.g., m/z 100-1000) is recommended for initial impurity profiling.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the target analyte.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 100 µg/mL stock solution.

  • Perform further dilutions as necessary to be within the linear range of the instrument.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Purity Analysis of a Synthesized Batch of this compound by LC-MS.

Peak No.Retention Time (min)[M+H]⁺ (m/z)Proposed IdentityArea %
12.5163.03-Acetylbenzoic acid (Starting Material)0.15
24.8189.1This compound99.5
35.2189.13-(1H-pyrazol-3-yl)benzoic acid (Isomer)0.25
46.1211.1Unknown Impurity0.10

Alternative Purity Assessment Methods

While LC-MS is a powerful tool, orthogonal techniques are often employed to provide a more complete picture of a compound's purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[2] Purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR

  • Internal Standard Selection: Choose a certified internal standard that has a simple proton NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing: Carefully integrate the selected signals from the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[3] The method is based on the principle that impurities lower the melting point and broaden the melting range of a substance.[3]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[4]

Comparison of Analytical Methods

Table 2: Comparison of LC-MS, qNMR, and DSC for Purity Assessment.

FeatureLC-MSqNMRDSC
Principle Separation based on polarity, detection by mass-to-charge ratioSignal intensity is directly proportional to the number of nucleiMelting point depression due to impurities
Selectivity High (can distinguish isomers)High (structure-specific)Low (measures total eutectic impurities)
Sensitivity Very high (ppm to ppb)Moderate (typically >0.1%)Low (typically for purities >98%)[3]
Quantification Relative (Area %) or absolute with a specific reference standardAbsolute (primary method) with a certified internal standardAbsolute (for eutectic impurities)
Sample Throughput HighModerateModerate
Destructive YesNoYes
Limitations Requires a specific reference standard for absolute quantification; ion suppression effects.Lower sensitivity than LC-MS; requires a soluble, non-overlapping internal standard.Only applicable to crystalline, thermally stable compounds; does not detect non-eutectic impurities.[3]

Visualizing the Workflow

Experimental Workflow for Purity Assessment

Fig. 1: General workflow for purity assessment. cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification lcms LC-MS Analysis (Primary Method) purification->lcms Primary Purity Check qnmr qNMR Analysis (Orthogonal Method) purification->qnmr Confirmatory Purity dsc DSC Analysis (Orthogonal Method) purification->dsc Crystalline Purity report Final Purity Report lcms->report qnmr->report dsc->report

Fig. 1: General workflow for purity assessment.
Decision Tree for Method Selection

Fig. 2: Decision tree for selecting a purity analysis method. start Need to assess purity? q1 Need to identify and quantify specific impurities? start->q1 q2 Is the sample crystalline and thermally stable? q1->q2 No lcms Use LC-MS q1->lcms Yes q3 Need an absolute purity value without a specific reference standard? q2->q3 No dsc Use DSC q2->dsc Yes qnmr Use qNMR q3->qnmr Yes other Consider other techniques (e.g., GC-MS for volatile impurities) q3->other No

Fig. 2: Decision tree for selecting a purity analysis method.

References

Safety Operating Guide

Proper Disposal of 3-(1H-pyrazol-5-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe and compliant disposal of 3-(1H-pyrazol-5-yl)benzoic acid, a compound utilized in pharmaceutical research and drug development. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for a similar compound, 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid, indicates that this class of compounds can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • Laboratory coat

  • Respiratory protection if ventilation is inadequate[1]

Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that an emergency eye wash station and safety shower are readily accessible.[1]

Spill Management

In the event of a spill, evacuate the area if necessary.[4] For small spills, carefully sweep or shovel the solid material into an appropriate, labeled container for disposal, minimizing dust generation.[1] Do not wash spills into the sewer system.[5] For larger spills, contact your institution's environmental health and safety (EHS) department for assistance.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves neutralization of its acidic properties followed by disposal as hazardous waste. Given its nature as a nitrogen-containing heterocyclic compound, extra precaution is necessary to prevent environmental release.[1][2]

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[3][6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][7][8]

2. Neutralization (for small aqueous solutions):

  • This step should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.

  • If you have a dilute aqueous solution of the acid, you may be permitted to neutralize it before disposal.

  • Slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate, to the diluted acidic solution while stirring continuously.[3]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local regulations.[3]

  • Be aware that this process may generate gas (carbon dioxide) and heat; perform it slowly to control the reaction.[3]

3. Final Disposal:

  • The primary and recommended method of disposal is to transfer the chemical waste to an approved hazardous waste disposal facility.[1][2][7][9][10]

  • Package and label the waste container according to your institution's EHS guidelines and local, state, and federal regulations.

  • Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.

  • Do not dispose of solid this compound or its concentrated solutions down the drain. Even after neutralization, the organic components may be harmful to aquatic life.[9]

Quantitative Data Summary

For acidic waste neutralization, the following parameters should be observed:

ParameterGuidelineSource
Acid to Water Dilution Ratio1 part acid to 10 parts cold water[3]
Neutralizing AgentSodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[3]
Target pH Range6.0 - 8.0[3]
Post-Neutralization Flush (for permitted drain disposal)At least 20 parts water[3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and logical flow for handling this compound waste.

Disposal Workflow for this compound start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form ppe->assess_waste solid_waste Solid Waste or Contaminated Materials assess_waste->solid_waste Solid aqueous_waste Dilute Aqueous Solution assess_waste->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid check_regs Check Local Regulations for Neutralization aqueous_waste->check_regs contact_ehs Contact EHS for Pickup by Certified Waste Disposal Service collect_solid->contact_ehs neutralize Neutralize with Weak Base (e.g., NaHCO3) to pH 6-8 check_regs->neutralize Permitted collect_neutralized Collect Neutralized Solution in Hazardous Waste Container check_regs->collect_neutralized Not Permitted neutralize->collect_neutralized collect_neutralized->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 3-(1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(1H-pyrazol-5-yl)benzoic acid. The following procedures are based on established safety protocols for handling solid acidic and potentially hazardous chemical compounds.

Hazard Summary

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][5]To protect eyes from splashes and airborne particles.[5]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[5][6] A chemical-resistant lab coat or gown should be worn.[1][5]To prevent skin contact.[5]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a chemical fume hood or if dust is generated.[5][7]To protect against the inhalation of harmful dust.
Foot Protection Closed-toe shoes.[1][5]To protect feet from spills.

Operational Plan: Handling Procedures

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower must be readily accessible.[1][5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by clearing it of unnecessary items and ensuring spill control materials are nearby.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tools to handle the solid material.

    • Avoid creating dust. If dust is generated, ensure respiratory protection is in use.

  • Dissolving:

    • When dissolving the compound, add it slowly to the solvent.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][8]

    • Decontaminate all work surfaces and equipment used.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Ensure Spill Kit is Accessible prep_workspace->prep_spill weigh Weigh Compound in Fume Hood prep_spill->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate wash Wash Hands Thoroughly decontaminate->wash collect_waste Collect Waste in Labeled Container wash->collect_waste dispose Dispose via Institutional EHS Guidelines collect_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Collection: All solid waste and contaminated materials (e.g., gloves, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled hazardous waste container. Depending on institutional and local regulations, acidic waste may require neutralization before disposal.[5]

  • Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated, well-ventilated area away from incompatible materials.[1]

  • Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility.[1] Do not dispose of this chemical down the drain or in regular trash.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.